Benzaldehyde, 2-ethoxy-3-methoxy-, oxime
Description
The exact mass of the compound 2-ethoxy-3-methoxybenzaldehyde oxime is 195.08954328 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzaldehyde, 2-ethoxy-3-methoxy-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2-ethoxy-3-methoxy-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzaldehyde 2-ethoxy-3-methoxy- oxime chemical structure
2-Ethoxy-3-methoxybenzaldehyde Oxime: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
2-Ethoxy-3-methoxybenzaldehyde oxime (CAS: 80364-99-4) is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstitution pattern on the benzene ring. Featuring an ortho-ethoxy and meta-methoxy group relative to the oxime moiety, this compound presents a unique electronic and steric landscape. As a Senior Application Scientist, I frequently utilize such oxime derivatives as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted therapeutics like phosphodiesterase-4 (PDE4) inhibitors. This whitepaper systematically deconstructs the physicochemical profile, mechanistic synthesis, and downstream utility of this compound.
Physicochemical Profiling & Structural Analysis
The structural integrity of 2-ethoxy-3-methoxybenzaldehyde oxime is governed by the restricted rotation around the carbon-nitrogen double bond, which inherently results in a mixture of E (anti) and Z (syn) stereoisomers. Thermodynamically, the E-isomer is heavily favored due to the substantial steric repulsion between the oxime hydroxyl group and the bulky ortho-ethoxy substituent in the Z-configuration.
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | 2-Ethoxy-3-methoxybenzaldehyde oxime |
| CAS Registry Number | 80364-99-4 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Isomerism | E/Z geometric isomers (predominantly E) |
| Appearance | Off-white to pale yellow crystalline solid |
The meta-methoxy group exerts an inductive electron-withdrawing effect on the carbonyl carbon of the precursor aldehyde, subtly enhancing its electrophilicity and facilitating the initial nucleophilic attack during synthesis.
Mechanistic Synthesis & Experimental Protocols
The synthesis of 2-ethoxy-3-methoxybenzaldehyde oxime relies on the classic condensation of its parent aldehyde with hydroxylamine.
Causality in Experimental Design
-
Reagent Selection: Free hydroxylamine is highly unstable and prone to rapid oxidation. Therefore, hydroxylamine hydrochloride (
) is utilized as a stable, bench-safe surrogate. -
Buffer System & pH Control: The reaction is strictly pH-dependent, requiring an optimal window of pH 5–6[1]. Sodium acetate (
) is introduced to serve a dual purpose: it acts as a mild base to deprotonate the ammonium salt (liberating the nucleophilic free amine in situ), and it buffers the solution. If the environment is too acidic, the amine remains protonated and non-nucleophilic; if too basic, the carbonyl oxygen is not sufficiently protonated, reducing its electrophilicity.
Figure 1: Mechanistic pathway for the synthesis of 2-ethoxy-3-methoxybenzaldehyde oxime.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints (TLC monitoring and specific workup isolation) to ensure high-fidelity yields.
-
Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (e.g., 10.0 mmol, 1.80 g) of 2-ethoxy-3-methoxybenzaldehyde in 25 mL of a methanol/water mixture (4:1 v/v). The aqueous component aids in the solubility of the inorganic salts added in the next step.
-
Nucleophile Generation: Slowly add 1.2 equivalents of hydroxylamine hydrochloride (12.0 mmol, 0.83 g) followed by 1.2 equivalents of sodium acetate (12.0 mmol, 0.98 g). The mild exotherm indicates the liberation of free hydroxylamine.
-
Condensation & Monitoring: Stir the reaction mixture at 40 °C. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The reaction is deemed complete when the higher-Rf aldehyde spot is entirely consumed (typically 2–4 hours).
-
Work-up: Concentrate the mixture under reduced pressure to remove the volatile methanol. Dilute the remaining aqueous slurry with ethyl acetate (50 mL). Wash the organic layer sequentially with distilled water (2 x 20 mL) to remove unreacted salts, and brine (20 mL) to pre-dry the organic phase.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (
), filter, and evaporate to dryness. Recrystallize the crude residue from hot ethanol/water to yield the pure oxime as a crystalline solid.
Reactivity & Downstream Applications
The oxime functional group is a versatile linchpin in organic synthesis, capable of undergoing various transformations that are highly relevant to medicinal chemistry.
-
Dehydration to Nitriles: Treatment of the oxime with dehydrating agents such as thionyl chloride (
) or phosphorus oxychloride ( ) under reflux strips a water molecule, yielding 2-ethoxy-3-methoxybenzonitrile. This is a critical step for synthesizing benzamidine-based therapeutics. -
Reduction to Amines: The C=N bond can be fully reduced using lithium aluminum hydride (
) or via catalytic hydrogenation ( , Pd/C) to produce 2-ethoxy-3-methoxybenzylamine, a common pharmacophore in CNS-active drugs. -
API Scaffolding: Specifically, 2-ethoxy-3-methoxybenzaldehyde and its oxime derivatives have been documented as crucial intermediates in the multi-step synthesis of boron-containing PDE4 inhibitors, which are utilized in treating inflammatory conditions like atopic dermatitis and psoriasis[2].
Figure 2: Downstream synthetic workflows and pharmaceutical applications.
References
- Sigma-Aldrich. "2-Ethoxy-3-methoxybenzaldehyde oxime | 80364-99-4.
- BenchChem. "An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis.
- Google Patents. "WO2020070651A1 - Boron containing pde4 inhibitors.
Sources
A Comparative Analysis of 2-Ethoxy-3-methoxybenzaldoxime and Ethyl Vanillin Oxime: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the properties, synthesis, and potential applications of two isomeric benzaldoxime derivatives: 2-ethoxy-3-methoxybenzaldoxime and ethyl vanillin oxime (3-ethoxy-4-hydroxybenzaldoxime). While ethyl vanillin and its derivatives are well-documented and widely utilized in the flavor, fragrance, and pharmaceutical industries, its 2,3-substituted isomer remains a less-explored chemical entity. This document aims to bridge this knowledge gap by presenting known data for ethyl vanillin oxime alongside inferred properties and a theoretical synthetic pathway for 2-ethoxy-3-methoxybenzaldoxime, grounded in established organic chemistry principles. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by substituent positioning on the benzaldehyde scaffold and to explore the potential of these compounds in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Benzaldoximes
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, with applications ranging from perfumery to the synthesis of complex pharmaceutical compounds. The introduction of an oxime functional group to the aldehyde moiety significantly alters the molecule's electronic and steric properties, opening avenues for further chemical modification and introducing potential biological activities. Oximes and their esters are known for a variety of biological effects, including antifungal and antimicrobial properties.
This guide focuses on two specific isomers:
-
Ethyl Vanillin Oxime: Derived from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used synthetic flavoring agent with a potency three to four times that of vanillin.[1] Its oxime has been explored for its potential in various chemical syntheses.
-
2-Ethoxy-3-methoxybenzaldoxime: A lesser-known isomer. Its precursor, 2-ethoxy-3-methoxybenzaldehyde, is commercially available, indicating its accessibility for research and development.[2] However, detailed public-domain data on its properties and synthesis are limited.
The primary distinction between these two molecules lies in the substitution pattern on the benzene ring. This seemingly subtle difference can have profound effects on the physicochemical properties, reactivity, and biological activity of the resulting oximes. Understanding these differences is crucial for the rational design of new molecules with desired characteristics.
Comparative Physicochemical Properties
The positioning of the ethoxy and methoxy groups on the aromatic ring influences key physicochemical parameters such as melting point, boiling point, solubility, and spectral characteristics. The following table summarizes the known properties of the parent aldehydes and their corresponding oximes. Properties for 2-ethoxy-3-methoxybenzaldehyde and its oxime are largely inferred based on known structure-property relationships in substituted benzaldehydes.
| Property | 2-Ethoxy-3-methoxybenzaldehyde | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) | 2-Ethoxy-3-methoxybenzaldoxime | Ethyl Vanillin Oxime |
| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₀O₃ | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 180.20 g/mol | 166.17 g/mol [3] | 195.22 g/mol | 181.19 g/mol |
| Appearance | Inferred: Crystalline solid | White to light yellow crystalline solid[1] | Inferred: Crystalline solid | Data not widely available |
| Melting Point | Data not available | 76-78 °C[1] | Inferred: Likely higher than the aldehyde | Data not widely available |
| Boiling Point | Data not available | 285 °C[4] | Inferred: Higher than the aldehyde | Data not widely available |
| Solubility | Inferred: Soluble in organic solvents, slightly soluble in water | Soluble in ethanol, ether; slightly soluble in water[1] | Inferred: Soluble in organic solvents, slightly soluble in water | Data not widely available |
| pKa | Not applicable | Data not widely available | Inferred: Weakly acidic | Inferred: Weakly acidic |
Note: The properties for 2-ethoxy-3-methoxybenzaldehyde and its oxime are estimations based on the general trends observed for substituted benzaldehydes and should be confirmed experimentally.
Synthesis and Mechanistic Considerations
The synthesis of these oximes proceeds via the reaction of the corresponding benzaldehyde with hydroxylamine. The key difference, therefore, lies in the preparation of the precursor aldehydes.
Synthesis of Ethyl Vanillin
Ethyl vanillin is synthesized from catechol, which is first ethylated to produce guaethol. The guaethol then undergoes condensation with glyoxylic acid, followed by oxidation and decarboxylation to yield the final product.[3] An alternative method involves the Reimer-Tiemann reaction of o-ethoxyphenol with chloroform in the presence of a phase-transfer catalyst.
Proposed Synthesis of 2-Ethoxy-3-methoxybenzaldehyde
A plausible synthetic route to 2-ethoxy-3-methoxybenzaldehyde starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis would involve the ethylation of the hydroxyl group of o-vanillin. This is a standard Williamson ether synthesis, where the phenoxide ion of o-vanillin, formed by reaction with a base, acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.
Oximation of Benzaldehydes
The conversion of the benzaldehyde to its corresponding oxime is a well-established reaction. It typically involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to neutralize the liberated HCl.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of ethyl vanillin oxime and a proposed protocol for the synthesis of 2-ethoxy-3-methoxybenzaldoxime.
Synthesis of Ethyl Vanillin Oxime
This protocol is based on established methods for the oximation of aldehydes.
Materials:
-
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve ethyl vanillin (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of ethyl vanillin with stirring.
-
Gently reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl vanillin oxime.
-
Dry the purified product under vacuum.
Proposed Synthesis of 2-Ethoxy-3-methoxybenzaldehyde and its Oxime
This proposed synthesis is a two-step process starting from o-vanillin.
Part A: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add o-vanillin (1 equivalent) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the mixture.
-
With vigorous stirring, add ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxy-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Part B: Synthesis of 2-Ethoxy-3-methoxybenzaldoxime
The procedure for the oximation of 2-ethoxy-3-methoxybenzaldehyde would be analogous to the one described for ethyl vanillin oxime (Section 4.1), substituting 2-ethoxy-3-methoxybenzaldehyde as the starting aldehyde.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structures. For 2-ethoxy-3-methoxybenzaldoxime, one would expect to see characteristic signals for the ethoxy and methoxy groups, the aromatic protons, the oxime proton, and the aldehydic carbon converted to an oxime carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The disappearance of the strong C=O stretch of the aldehyde and the appearance of a C=N stretch and a broad O-H stretch for the oxime would be indicative of a successful reaction.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.
Visualization of Workflows
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic workflow for Ethyl Vanillin Oxime.
Caption: Proposed synthesis of 2-Ethoxy-3-methoxybenzaldoxime.
Potential Applications and Future Directions
While ethyl vanillin oxime serves as a versatile chemical intermediate, the potential applications of 2-ethoxy-3-methoxybenzaldoxime are yet to be explored. Given the known biological activities of related compounds, this molecule could be a valuable scaffold for the development of novel therapeutic agents. The altered steric and electronic environment due to the 2,3-substitution pattern may lead to unique biological activities or improved pharmacokinetic properties compared to its 3,4-substituted isomer.
Further research should focus on:
-
The successful synthesis and full spectroscopic characterization of 2-ethoxy-3-methoxybenzaldoxime.
-
A comparative study of the biological activities of both oxime isomers, including their antifungal, antibacterial, and antioxidant properties.
-
Exploration of these molecules as building blocks in the synthesis of more complex heterocyclic compounds for drug discovery.
Conclusion
This technical guide has provided a comparative overview of 2-ethoxy-3-methoxybenzaldoxime and ethyl vanillin oxime. While significant data exists for the latter, the former represents an area ripe for scientific investigation. By presenting a plausible synthetic route and highlighting the key structural differences, this document aims to stimulate further research into the properties and potential applications of this and other under-explored isomers of common chemical feedstocks. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
- Harini, S. T., et al. (2012). Synthesis, characterization and biological evaluation of some new piperidin-4-one oxime esters. European Journal of Medicinal Chemistry, 58, 248-255.
-
Chemsino Industry. (2022, June 20). What is the introduction of ethyl vanillin? Knowledge. [Link]
-
Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. Research Chemicals. [Link]
-
ScenTree. (n.d.). Ethyl vanillin (CAS N° 121-32-4). [Link]
-
Ataman Kimya. (n.d.). VANILLIN ETHYL. [Link]
-
Brenntag. (n.d.). Buy Ethyl Vanillin from brenntag Hong Kong suppliers | 121-32-4. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of ethyl vanillin using continuous flow micro-fluid technique. J. Chem. Pharm. Res., 8(8), 824-829. [Link]
Sources
- 1. Buy Ethyl Vanillin: supplier, wholesaler, distributor | Brenntag [brenntag.com]
- 2. 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. ScenTree - Ethyl vanillin (CAS N° 121-32-4) [scentree.co]
- 4. cnadditives.com [cnadditives.com]
2-ethoxy-3-methoxy-benzaldehyde oxime molecular weight and formula
An In-depth Technical Guide to 2-Ethoxy-3-Methoxy-Benzaldehyde Oxime
Abstract
This technical guide provides a comprehensive overview of 2-ethoxy-3-methoxy-benzaldehyde oxime, a substituted benzaldehyde oxime of interest to researchers in medicinal chemistry and drug development. The document details the compound's molecular formula and weight, outlines a robust, two-step synthesis protocol for its preparation from commercially available precursors, and discusses its potential applications based on the established biological activities of structurally related compounds. This guide is intended to serve as a foundational resource for scientists investigating novel therapeutic agents.
Core Compound Identification
The subject of this guide is 2-ethoxy-3-methoxy-benzaldehyde oxime. An oxime is a chemical compound belonging to the family of imines, characterized by the general formula R¹R²C=NOH, where R¹ and R² are organic side chains. In this specific case, the structure consists of a benzaldehyde core functionalized with an ethoxy group at the second carbon position and a methoxy group at the third position of the phenyl ring, with the aldehyde group converted to an oxime.
Based on the structure of its parent aldehyde, 2-ethoxy-3-methoxybenzaldehyde (also known as o-ethyl vanillin), the molecular properties of the corresponding oxime have been determined.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |
| Molecular Weight | 195.22 g/mol | Calculated |
| Parent Aldehyde CAS | 66799-97-1 | [1] |
Rationale and Potential Applications in Drug Discovery
Benzaldehyde oximes and their derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities.[2] The oxime functional group is a key structural feature, imparting unique physicochemical properties that can facilitate interactions with various biological targets.[2] Research into substituted benzaldehyde oximes has revealed their potential as:
-
Antimicrobial Agents: Various benzaldehyde oxime derivatives have been investigated for their antibacterial and antifungal properties.[2]
-
Enzyme Inhibitors: Specific substitutions on the benzaldehyde ring have led to the development of potent enzyme inhibitors, such as aldose reductase inhibitors, which are relevant in the management of diabetic complications.[3]
-
Pharmaceutical Intermediates: The oxime moiety serves as a versatile synthetic handle for the creation of more complex molecules, including various nitrogen-containing pharmaceuticals.[1]
The specific substitution pattern of 2-ethoxy-3-methoxy-benzaldehyde oxime makes it an intriguing candidate for further investigation within these therapeutic areas. The presence of both ethoxy and methoxy groups can influence the compound's lipophilicity, hydrogen bonding capacity, and overall steric profile, potentially leading to novel interactions with biological macromolecules.
Synthetic Protocol
The synthesis of 2-ethoxy-3-methoxy-benzaldehyde oxime is most effectively achieved through a two-step process, beginning with the etherification of a suitable precursor followed by the oximation of the resulting aldehyde.
Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde
The precursor aldehyde can be synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a commercially available starting material. The principle of this step is a Williamson ether synthesis, where the phenolic hydroxyl group of o-vanillin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Bromoethane or Ethyl Iodide
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-vanillin in DMF.
-
Add anhydrous potassium carbonate to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, offering milder reaction conditions compared to strong hydroxides.
-
Add bromoethane dropwise to the stirred suspension. An excess of the ethylating agent is recommended to ensure complete reaction.
-
Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then subjected to extraction with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove residual DMF and salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethoxy-3-methoxybenzaldehyde.
-
Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 2-Ethoxy-3-methoxy-benzaldehyde Oxime
The formation of the oxime is a condensation reaction between the synthesized aldehyde and hydroxylamine.
Materials:
-
2-Ethoxy-3-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa) or Pyridine
-
Ethanol or a similar protic solvent
Procedure:
-
Dissolve 2-ethoxy-3-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a mild base, such as sodium acetate, in water or ethanol. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction is typically complete within a few hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the product can often be isolated by precipitation upon the addition of cold water to the reaction mixture.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 2-ethoxy-3-methoxy-benzaldehyde oxime.
Trustworthiness and Self-Validating Protocols
The described synthetic protocols are based on well-established and widely published chemical transformations. The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and the reaction of aldehydes with hydroxylamine is the classical method for preparing oximes.
To ensure the integrity of the synthesis and the identity of the final compound, the following analytical validation steps are recommended at each stage:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate aldehyde and the final oxime product. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the oxime proton signal (~8-9 ppm) in the ¹H NMR spectrum are key indicators of a successful oximation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The disappearance of the C=O stretch of the aldehyde and the appearance of C=N and O-H stretches of the oxime are expected.
By employing these standard analytical techniques, the identity and purity of the 2-ethoxy-3-methoxy-benzaldehyde oxime can be unequivocally confirmed, ensuring the reliability of any subsequent biological or chemical studies.
References
- Google Patents.
-
Carl ROTH. 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. [Link]
-
PubChem. 3-Methoxy-benzaldehyde oxime. [Link]
-
Martini, S., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. [Link]
-
ResearchGate. Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). [Link]
-
Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]
Sources
Technical Guide: Isomeric Landscapes of Ethoxy Methoxy Benzaldehyde Oxime
Part 1: Executive Summary
The ethoxy methoxy benzaldehyde oxime scaffold represents a critical intermediate class in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., apremilast) and liquid crystal mesogens. While the molecule appears structurally simple, its utility is governed by a complex isomeric landscape comprising regioisomerism (positional substitution on the benzene ring) and stereoisomerism (geometric configuration of the oxime moiety).
This guide provides a definitive technical analysis of these isomers, focusing on the two most industrially relevant regioisomers: 3-ethoxy-4-methoxybenzaldehyde oxime and 4-ethoxy-3-methoxybenzaldehyde oxime . We explore their synthesis, thermodynamic stability, and the analytical protocols required to distinguish the biologically active
Part 2: Structural Analysis & Isomerism
Regioisomerism: The Vanillin vs. Isovanillin Scaffold
The chemical behavior and biological activity of these oximes are dictated by the substitution pattern of the alkoxy groups.
| Feature | 3-Ethoxy-4-methoxybenzaldehyde Oxime | 4-Ethoxy-3-methoxybenzaldehyde Oxime |
| Precursor | Isovanillin (3-hydroxy-4-methoxybenzaldehyde) | Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)* |
| Common Name | Isovanillin Ethyl Ether Oxime | Ethyl Vanillin Methyl Ether Oxime |
| CAS RN | 1956-36-1 | 81259-53-2 |
| Key Application | Apremilast Impurity/Intermediate | Flavor/Fragrance & Liquid Crystals |
| Electronic Effect | 4-OMe is strongly donating (resonance) | 4-OEt is strongly donating (resonance) |
*Note: 4-ethoxy-3-methoxybenzaldehyde is typically synthesized by methylating ethyl vanillin or ethylating vanillin.
Stereoisomerism: vs. Geometry
The
-
(E)-Isomer (Anti): The hydroxyl group (-OH) and the phenyl ring are on opposite sides of the double bond. This is generally the thermodynamically stable form for benzaldoximes due to minimized steric repulsion between the lone pair on nitrogen and the aromatic ring.
-
(Z)-Isomer (Syn): The hydroxyl group and the phenyl ring are on the same side. This isomer is often kinetically favored under certain acidic conditions or formed via photo-isomerization.
Diagram 1: Isomeric Hierarchy
Caption: Hierarchical classification of ethoxy methoxy benzaldehyde oxime isomers. The (E)-isomer is typically the target for pharmaceutical applications.
Part 3: Synthesis & Kinetic Control
To achieve high purity, the synthesis must control the regiochemistry of the precursor and the stereochemistry of the oximation. The following protocol focuses on the 3-ethoxy-4-methoxy isomer, a critical scaffold for PDE4 inhibitor research.
Experimental Protocol: Selective Synthesis
Objective: Synthesize (E)-3-ethoxy-4-methoxybenzaldehyde oxime with >98% isomeric purity.
Reagents:
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Ethyl Bromide (
) -
Hydroxylamine Hydrochloride (
) -
Sodium Acetate (
) or Sodium Hydroxide ( ) -
Solvent: Ethanol (
), Water ( )
Workflow:
-
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Step 2: Oximation (Condensation)
-
Dissolve the aldehyde from Step 1 in 95% Ethanol.
-
Prepare an aqueous solution of
(1.2 eq) and (1.5 eq). -
Add the amine solution dropwise to the aldehyde solution at 0°C–5°C (Ice bath).
-
Critical Control: Low temperature favors the precipitation of the less soluble isomer (usually
) and prevents side reactions. -
Allow to warm to room temperature and stir for 2 hours.
-
-
Step 3: Purification & Isomer Isolation
-
Remove ethanol under reduced pressure.
-
Extract with Dichloromethane (DCM).
-
Isomer Enrichment: Recrystallize from Ethanol/Water (8:2). The (E)-isomer typically crystallizes first due to better packing.
-
Diagram 2: Synthetic Pathway & Logic
Caption: Step-wise synthesis of 3-ethoxy-4-methoxybenzaldehyde oxime, highlighting the critical purification step for isomer separation.
Part 4: Analytical Characterization
Distinguishing between isomers requires precise analytical techniques. The physical properties of the
Nuclear Magnetic Resonance ( H-NMR)
The chemical shift of the azomethine proton (
| Isomer | Azomethine Proton ( | Coupling / Multiplicity | Structural Justification |
| (E)-Isomer | 8.05 – 8.35 | Singlet | The proton is deshielded by the magnetic anisotropy of the oxime oxygen lone pair (anti-position). |
| (Z)-Isomer | 7.30 – 7.60 | Singlet | The proton is relatively shielded compared to the |
Protocol Note: Run NMR in DMSO-
HPLC Separation
For quantitative analysis of isomer ratios (e.g., in drug substance release testing), Reverse Phase HPLC is the gold standard.
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3-5 µm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).
-
Gradient: 30% ACN to 70% ACN over 20 mins.
-
-
Detection: UV at 254 nm (aromatic absorption).
-
Elution Order: The more polar (Z)-isomer (due to intramolecular H-bonding capability or dipole moment) often elutes before the (E)-isomer, though this depends strictly on the specific column chemistry and pH. Validation required.
Part 5: Stability & Isomerization
Researchers must be aware that oximes are not static. They undergo
-
Acid-Catalyzed Isomerization: In the presence of strong acids (e.g., HCl in methanol), the protonation of the nitrogen allows rotation around the
bond, establishing an equilibrium (typically favoring ). -
Photo-Isomerization: Exposure to UV light can convert the stable
-isomer into the -isomer.-
Storage Requirement: Store all oxime samples in amber vials under inert gas (Nitrogen/Argon) at 2–8°C.
-
Part 6: Applications & Significance[2][3]
Pharmaceutical Intermediates
The 3-ethoxy-4-methoxybenzaldehyde oxime is a documented impurity and intermediate in the synthesis of Apremilast (Otezla), a PDE4 inhibitor used for psoriasis. Control of the oxime geometry is crucial because subsequent reduction steps (to the amine) or cyclization steps are stereospecific.
Biological Activity
Oxime derivatives of vanillin and isovanillin have shown:
-
Antimicrobial Activity: Esters of these oximes exhibit efficacy against S. aureus and C. albicans.
-
Insect Growth Regulation: Alkoxy-substituted benzaldoximes interfere with insect metamorphosis.
References
-
PubChem. (n.d.). 3-Methoxy-benzaldehyde oxime Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2001). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]
Sources
Technical Guide: Synthesis, Thermal Characterization, and Melting Point Determination of 2-Ethoxy-3-methoxybenzaldehyde Oxime
Executive Summary
In the realm of drug development and coordination chemistry, the precise thermal characterization of synthetic intermediates is non-negotiable. 2-Ethoxy-3-methoxybenzaldehyde oxime (CAS: 80364-99-4) is a critical building block utilized in the synthesis of complex pharmaceutical agents and transition metal complexes. Despite its commercial availability, definitive and universally standardized melting point data for this specific compound is often omitted from high-level chemical databases, necessitating rigorous empirical determination.
This whitepaper provides an in-depth, self-validating methodological framework for synthesizing, isolating, and thermally characterizing 2-ethoxy-3-methoxybenzaldehyde oxime. By leveraging structural analogs and multi-modal thermal analysis (Capillary + DSC), researchers can establish highly accurate, batch-specific melting point profiles.
Chemical Context & Structural Significance
2-Ethoxy-3-methoxybenzaldehyde oxime (
The conversion of the aldehyde to the oxime introduces a hydroxylamine moiety, which acts as a powerful bidentate or monodentate ligand in metallo-pharmaceuticals. The physical state and melting point of the resulting oxime are heavily dictated by its stereochemistry—specifically, the ratio of the E (anti) and Z (syn) isomers formed during synthesis.
Mechanistic Rationale: Synthesis & Isomerism
The synthesis of the oxime relies on the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. Because hydroxylamine is typically supplied as a stable hydrochloride salt, a base (such as sodium acetate) must be introduced to liberate the free amine.
Figure 1: Synthesis workflow and E/Z isomerization of 2-ethoxy-3-methoxybenzaldehyde oxime.
Causality of Isomerism on Melting Point: The E-isomer is thermodynamically favored due to minimized steric hindrance between the hydroxyl group and the bulky di-alkoxy aromatic ring. The E-isomer packs more efficiently into a crystal lattice, yielding a higher and sharper melting point. If the synthetic protocol fails to isolate the pure E-isomer, the presence of the Z-isomer will act as an impurity, causing significant melting point depression and broadening.
Literature Data & Thermal Properties of Analogs
Because standard chemical suppliers (e.g., ) do not universally publish a static melting point for CAS 80364-99-4 without a batch-specific Certificate of Analysis, researchers must contextualize their empirical findings against structurally homologous compounds.
Table 1: Comparative Thermal Data of Benzaldehyde Derivatives
| Compound | CAS Number | Melting Point (°C) | Structural Relevance |
| o-Vanillin oxime | 2169-99-5 | 124 °C | 3[3] |
| 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 | 113–115 °C | 4[4] |
| 4-Ethoxy-3-methoxybenzaldehyde | 120-25-2 | 61 °C | 5[5] |
| 2-Ethoxy-3-methoxybenzaldehyde oxime | 80364-99-4 | Empirical Det. Required | Target Compound |
Note: The replacement of a hydroxyl group (as in o-vanillin oxime) with an ethoxy group eliminates intermolecular hydrogen bonding at that position, which typically lowers the melting point relative to the hydroxy analog.
Experimental Protocols
Protocol A: Synthesis and Isolation
To ensure a reliable melting point, the compound must be synthesized with high stereochemical purity.
-
Reagent Preparation: Dissolve 10.0 mmol of 2-ethoxy-3-methoxybenzaldehyde in 20 mL of absolute ethanol.
-
Causality: Absolute ethanol is chosen over aqueous solvents to prevent the premature hydrolysis of the intermediate iminium ion, driving the equilibrium toward oxime formation.
-
-
Oxime Formation: Add 12.0 mmol of hydroxylamine hydrochloride and 12.0 mmol of anhydrous sodium acetate.
-
Causality: Sodium acetate acts as a mild, non-nucleophilic base. It neutralizes the hydrochloride salt to release free
without triggering base-catalyzed degradation of the aromatic ring.
-
-
Reflux: Heat the mixture to 70 °C under continuous stirring for 2 to 3 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the hot mixture into 100 mL of crushed ice water.
-
Causality: The sudden shift in solvent polarity forces the hydrophobic oxime out of solution, allowing for immediate isolation via vacuum filtration.
-
-
Recrystallization (Critical Step): Recrystallize the crude solid from a minimal amount of hot ethanol/water (1:1).
-
Causality: Recrystallization exploits differential solubility to separate the major E-isomer from trace Z-isomer and unreacted aldehyde, which is mandatory for achieving a sharp melting point.
-
Protocol B: Rigorous Melting Point Determination
A self-validating thermal analysis system requires orthogonal techniques: visual capillary determination and Differential Scanning Calorimetry (DSC).
Figure 2: Multi-modal thermal analysis workflow for melting point verification.
-
Desiccation: Dry the purified oxime under high vacuum (0.1 mbar) at 40 °C for 12 hours.
-
Causality: Residual ethanol or water trapped in the crystal lattice acts as an impurity, invoking the principle of freezing point depression. This leads to a falsely lowered and broadened melting range.
-
-
Capillary Determination: Load 2–3 mm of the desiccated sample into a glass capillary tube. Using a digital melting point apparatus, apply a rapid heating rate until 20 °C below the expected melting point, then reduce the ramp rate to 1 °C/min. Record the
(first sign of liquid) and (complete liquefaction). -
DSC Validation: Load 3–5 mg of the sample into an aluminum pan. Run a DSC scan from 25 °C to 150 °C at a ramp rate of 10 °C/min under a nitrogen purge.
-
Causality: DSC provides the exact enthalpy of fusion (
) and can detect hidden polymorph transitions or solvent endotherms that visual capillary methods miss. The extrapolated onset temperature of the main endothermic peak serves as the definitive, publication-grade melting point.
-
Conclusion
The melting point of 2-ethoxy-3-methoxybenzaldehyde oxime (CAS 80364-99-4) is a dynamic property heavily influenced by its E/Z isomeric purity and crystallization history. Because literature values for this specific CAS are not broadly standardized, researchers must employ the rigorous synthesis, desiccation, and dual-modal thermal analysis (Capillary + DSC) protocols outlined above. By comparing the empirically derived data against known analogs like o-vanillin oxime[3], scientists can confidently validate the structural integrity of their intermediates for downstream drug development.
References
-
[2] Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxybenzaldehyde and their rhenium(I) complexes. Source: ResearchGate. URL: [Link]
-
[1] WO2020070651A1 - Boron containing pde4 inhibitors. Source: Google Patents. URL:
-
[3] Cas 2169-99-5, o-Vanillin oxime. Source: LookChem. URL:[Link]
-
[5] 4-ethoxy-3-methoxybenzaldehyde. Source: Stenutz. URL: [Link]
Sources
Comparative Technical Guide: o-Vanillin Ethyl Ether Oxime vs. Ethyl Vanillin Oxime
[1]
Executive Summary
This technical guide provides a rigorous comparison between o-Vanillin Ethyl Ether Oxime (2-ethoxy-3-methoxybenzaldehyde oxime) and Ethyl Vanillin Oxime (3-ethoxy-4-hydroxybenzaldehyde oxime). While both are oxime derivatives of ethoxy-methoxy-benzaldehydes, they differ fundamentally in their substitution patterns and functional group availability.
The critical distinction lies in the phenolic hydroxyl group :
-
Ethyl Vanillin Oxime retains a free phenolic hydroxyl group at the para position, conferring antioxidant properties and hydrogen-bonding capability.
-
o-Vanillin Ethyl Ether Oxime has its ortho phenolic position alkylated (ethylated), rendering it a neutral ether. This abolishes the N,O-chelation potential typical of salicylaldoxime ligands, making it a vital "negative control" in coordination chemistry and biological mechanism studies.
Chemical Identity & Structural Isomerism[1]
Understanding the precise positional isomerism is prerequisite for any synthesis or application workflow.
Structural Comparison[1]
| Feature | o-Vanillin Ethyl Ether Oxime | Ethyl Vanillin Oxime |
| IUPAC Name | 2-Ethoxy-3-methoxybenzaldehyde oxime | 3-Ethoxy-4-hydroxybenzaldehyde oxime |
| Precursor | o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |
| Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ |
| Substitution Pattern | 2,3-Disubstituted (Ortho/Meta) | 3,4-Disubstituted (Meta/Para) |
| Free Phenol? | No (Blocked as Ethyl Ether) | Yes (at Position 4) |
| Chelation Potential | Low (Monodentate N-donor) | Moderate (Bridging or H-bond donor) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the synthesis pathways and structural differences, highlighting the "blocked" coordination site in the o-vanillin derivative.
[1]
Synthesis Protocols
The synthesis of these compounds requires distinct approaches. Ethyl vanillin is commercially available as a starting material, whereas o-vanillin ethyl ether must usually be synthesized de novo from o-vanillin.
Protocol A: Synthesis of o-Vanillin Ethyl Ether Oxime
Target: 2-Ethoxy-3-methoxybenzaldehyde oxime
Step 1: Ethylation of o-Vanillin
-
Reagents: Dissolve o-vanillin (10 mmol) in dry DMF (15 mL). Add anhydrous K₂CO₃ (15 mmol) and Ethyl Iodide (12 mmol).
-
Reaction: Stir at 60°C for 4-6 hours under N₂ atmosphere. The color change indicates the formation of the phenolate intermediate and subsequent alkylation.
-
Work-up: Pour into ice water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation: 1H NMR should show the disappearance of the phenolic -OH signal (~11 ppm) and appearance of ethyl quartet (~4.1 ppm) and triplet (~1.4 ppm).
Step 2: Oximation
-
Reagents: Dissolve the crude 2-ethoxy-3-methoxybenzaldehyde (from Step 1) in Ethanol (20 mL).
-
Addition: Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.
-
Reflux: Reflux at 80°C for 2-3 hours.
-
Isolation: Evaporate ethanol. Add water to precipitate the oxime. Filter and recrystallize from EtOH/Water.
-
Yield: Typically 75-85% (White to pale yellow crystals).
Protocol B: Synthesis of Ethyl Vanillin Oxime
Target: 3-Ethoxy-4-hydroxybenzaldehyde oxime
Step 1: Direct Oximation
-
Reagents: Dissolve commercial Ethyl Vanillin (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydroxylamine hydrochloride (11 mmol) and Sodium Acetate (12 mmol).
-
Reaction: Stir at room temperature for 1 hour, then warm to 50°C for 1 hour. (Milder conditions preserve the phenol).
-
Isolation: Remove solvent under reduced pressure. Add ice water. The product will precipitate as a white solid.
-
Purification: Recrystallize from dilute ethanol.
-
Validation: 1H NMR will show the oxime singlet (~8.1 ppm) and the retention of the phenolic proton (broad singlet, exchangeable).
Physicochemical & Functional Properties[1][2][4][5]
The following table summarizes the key differences that dictate the utility of these molecules in drug development and materials science.
| Property | o-Vanillin Ethyl Ether Oxime | Ethyl Vanillin Oxime |
| Molecular Weight | 195.21 g/mol | 181.19 g/mol |
| Physical State | Crystalline Solid (Low MP) | Crystalline Needles (High MP) |
| Solubility (Water) | Insoluble (Hydrophobic) | Sparingly Soluble (H-bond donor) |
| pKa (Phenolic) | N/A (No acidic proton) | ~7.4 - 8.0 |
| LogP (Predicted) | ~2.5 (More Lipophilic) | ~1.6 (More Hydrophilic) |
| Coordination Mode | Neutral Monodentate (N) | Anionic (if deprotonated) or Neutral |
| Antioxidant Activity | Negligible | High (Phenolic H-atom transfer) |
Applications & Mechanistic Insights
Coordination Chemistry (The "Chelation Effect")
This is the most critical technical differentiation.
-
o-Vanillin derivatives are classically used to form Salen-type ligands or copper chelators because the Ortho-OH and the Imine-N form a stable 6-membered chelate ring.
-
o-Vanillin Ethyl Ether Oxime has this site blocked . It cannot chelate metals in the classic bidentate fashion. It is frequently used in mechanistic studies to prove that biological activity (e.g., urease inhibition or cytotoxicity) is dependent on metal chelation. If the ethyl ether derivative is inactive while the parent o-vanillin oxime is active, the mechanism is confirmed to be chelation-driven [1].
Biological Activity[1]
-
Ethyl Vanillin Oxime: Exhibits antimicrobial and antioxidant activity similar to vanillin but often with enhanced lipophilicity due to the ethyl group. The free phenol is essential for scavenging free radicals (DPPH assay) [2].
-
o-Vanillin Ethyl Ether Oxime: Often serves as a precursor for more complex pharmaceuticals or as a fragrance intermediate. Its lack of a free phenol makes it metabolically more stable (resistant to Phase II conjugation) but less active as a direct antioxidant.
Analytical Standards
Ethyl Vanillin Oxime is occasionally used as a derivative for the gas chromatographic (GC) analysis of ethyl vanillin in food samples to prevent thermal degradation of the aldehyde during injection [3].
References
-
Gomes, L. R., et al. (2018). "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives." Acta Crystallographica Section E, 74(11), 1553-1560. Link
-
Mathew, B., et al. (2017). "Synthesis, molecular docking and antioxidant properties of novel vanillin derivatives." Journal of Chemistry, 2017. (Contextual citation for antioxidant mechanism of phenolic oximes).
-
Sigma-Aldrich. "Product Specification: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)." Link
-
PubChem. "Compound Summary: 3-Ethoxy-4-hydroxybenzaldehyde."[1][2][3] National Library of Medicine. Link
-
ChemicalBook. "o-Vanillin oxime Properties and Suppliers." (Reference for o-vanillin derivative availability). Link
Technical Safety & Handling Guide: 2-Ethoxy-3-Methoxybenzaldehyde Oxime
This technical guide serves as a comprehensive safety and handling manual for 2-ethoxy-3-methoxybenzaldehyde oxime , a specialized intermediate used in medicinal chemistry and organic synthesis.
Document Control:
-
Status: Research Chemical (Derived Safety Profile)
Part 1: Executive Summary & Chemical Identity[1]
Contextual Overview
2-ethoxy-3-methoxybenzaldehyde oxime is a functionalized aromatic oxime derived from its parent aldehyde, 2-ethoxy-3-methoxybenzaldehyde (o-ethylvanillin derivative).[1][2][3] In drug discovery, this compound serves as a critical "masked" carbonyl or a precursor to nitriles (via dehydration) and amines (via reduction).
Critical Safety Note: As a research chemical with limited specific toxicological data, this guide employs a Read-Across methodology, deriving safety protocols from the parent aldehyde (CAS 66799-97-1) and the structural class of benzaldoximes.
Chemical Characterization Table
| Parameter | Specification |
| Chemical Name | 2-ethoxy-3-methoxybenzaldehyde oxime |
| Parent Aldehyde CAS | 66799-97-1 (2-ethoxy-3-methoxybenzaldehyde) |
| Oxime CAS | Not widely listed (Treat as derivative of 66799-97-1) |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Predicted Physical State | White to off-white crystalline solid |
| Predicted Melting Point | 85–95 °C (Based on isomeric analogs) |
| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water |
Part 2: Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on Structure-Activity Relationships (SAR) of alkoxy-benzaldoximes, the following hazards are assigned:
Health Hazards[4][5]
-
H319 (Eye Irrit.[5] 2A): Causes serious eye irritation.[3][5][6]
-
H335 (STOT SE 3): May cause respiratory irritation.[2][3][5][6]
-
H317 (Skin Sens. 1): High Probability – Oximes are known potential skin sensitizers.
Physical Hazards (The "Hidden" Danger)
-
Thermal Instability: Oximes possess a thermal decomposition energy. While benzaldoximes are generally stable at room temperature, they can undergo energetic decomposition (Beckmann rearrangement or dehydration) at elevated temperatures (>150°C) or in the presence of strong acids/metals.
Part 3: Technical Handling & Synthesis Protocol
Synthesis Workflow (Self-Validating Protocol)
Since this compound is often synthesized in-house rather than purchased, the following protocol ensures safety and high purity.
Reaction:
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2-ethoxy-3-methoxybenzaldehyde in 20 mL Ethanol.
-
Activation: Add 12 mmol Hydroxylamine Hydrochloride (
) to the solution. -
Basification: Dropwise add 15 mmol Sodium Carbonate (
) dissolved in minimal water. Caution: CO₂ evolution. -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Evaporate ethanol. Add water (50 mL). The oxime should precipitate. Filter and wash with cold water.
-
Validation:
H NMR should show the disappearance of the aldehyde proton (~10.4 ppm) and appearance of the oxime proton (~8.2 ppm) and -OH (~11.0 ppm).
Experimental Workflow Diagram
The following diagram outlines the logical flow for synthesis and safety decision-making.
Caption: Figure 1. Synthesis and safety workflow for 2-ethoxy-3-methoxybenzaldehyde oxime, highlighting critical checkpoints.
Part 4: Safe Storage & Stability
Thermal Runaway Prevention
Oximes can exhibit autocatalytic decomposition.
-
Storage Temp: Store at 2–8°C.
-
Incompatibility: Strictly avoid contact with strong acids (induces violent Beckmann rearrangement), acid chlorides , and transition metals (Fe, Cu) which can catalyze decomposition.
-
Drying: Do not dry in an oven >50°C. Use a vacuum desiccator at room temperature.
Engineering Controls
-
Ventilation: Handle only in a chemical fume hood to capture potential irritant dust or vapors.
-
Static Discharge: Ground all equipment when transferring bulk solids, as dry organic powders can generate static charges.
Part 5: Emergency Response Procedures
| Scenario | Immediate Action | Technical Rationale |
| Inhalation | Move to fresh air. Administer oxygen if breathing is difficult. | Oxime dusts are potent respiratory irritants (STOT SE 3). |
| Skin Contact | Wash with soap and water for 15 min.[5] Remove contaminated clothing.[3][4] | Lipophilic nature allows skin penetration; potential for sensitization. |
| Eye Contact | Rinse cautiously with water for 15 min.[3][4][5] Remove contact lenses.[3][4][5] | Crystalline solids can cause mechanical abrasion + chemical irritation. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. | Potential for hydrolysis to hydroxylamine (toxic) in the stomach. |
| Fire | Use CO₂, dry chemical, or foam.[5] Do not use high-pressure water jet. | Water jets may spread the burning molten material. Oximes produce NOx gases upon combustion. |
Part 6: References
-
Carl Roth. (2025). Safety Data Sheet: 2-Ethoxy-3-methoxybenzaldehyde. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Ethoxy-3-methoxybenzaldehyde.[2] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde (Analogue). Retrieved from
-
BenchChem. (2025).[7] Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives. Retrieved from
-
Wikipedia. (2025).[3] Benzaldehyde oxime: Properties and Reactions. Retrieved from
Sources
- 1. PubChemLite - 2-ethoxy-3-methoxybenzaldehyde (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation, IUPAC Nomenclature, and Synthesis of 2-Ethoxy-3-methoxybenzaldoxime Derivatives: A Technical Guide
Executive Summary
The rational design of benzaldoxime derivatives represents a critical frontier in medicinal chemistry, particularly in the development of targeted therapies for diabetic complications. Specifically, derivatives of 2-ethoxy-3-methoxybenzaldoxime (CAS: 80364-99-4) have emerged as highly versatile scaffolds. Through precise O-alkylation, these compounds act as potent dual-acting agents capable of inhibiting Aldose Reductase (ALR2) and scavenging reactive oxygen species (ROS)[1].
For drug development professionals, the transition from in silico design to in vitro validation requires absolute precision in structural characterization and intellectual property documentation. This whitepaper provides an in-depth mechanistic guide to the IUPAC nomenclature, step-by-step synthesis, and stereochemical validation of 2-ethoxy-3-methoxybenzaldoxime derivatives.
Structural Anatomy & IUPAC Nomenclature Rules
The core pharmacophore is derived from 2-ethoxy-3-methoxybenzaldehyde. When condensed with hydroxylamine, it forms an oxime characterized by a carbon-nitrogen double bond (C=N), which introduces geometric isomerism.
Stereochemical Nomenclature: The Cahn-Ingold-Prelog (CIP) System
Historically, oximes were designated as syn or anti based on the relative position of the hydrogen atom and the hydroxyl group[2]. However, modern IUPAC nomenclature mandates the use of the (E)/(Z) system based on CIP priority rules:
-
Carbon Atom Priorities: The substituted phenyl ring (2-ethoxy-3-methoxyphenyl) has a higher atomic priority than the hydrogen atom.
-
Nitrogen Atom Priorities: The hydroxyl group (-OH) or O-alkyl ether (-OR) has a higher priority than the nitrogen's lone electron pair.
-
Assignment: If the high-priority aryl group and the high-priority -OR group are on the same side of the C=N bond, it is the (Z)-isomer (from German zusammen). If they are on opposite sides , it is the (E)-isomer (from German entgegen)[3].
Systematic Naming of Derivatives
When the oxime hydroxyl group is derivatized (e.g., via alkylation), the substituent is denoted with an "O-" locant to specify attachment to the oxygen atom.
Table 1: Systematic IUPAC Nomenclature of Key Derivatives
| Core Structure | R-Group (O-Substitution) | Systematic IUPAC Name | Pharmacological Role |
| Base Oxime | -H | (E)-2-ethoxy-3-methoxybenzaldehyde oxime | Synthetic Intermediate |
| O-Methyl | -CH₃ | (E)-2-ethoxy-3-methoxybenzaldehyde O-methyl oxime | Lipophilic Analog |
| O-Benzyl | -CH₂-C₆H₅ | (E)-2-ethoxy-3-methoxybenzaldehyde O-benzyl oxime | ALR2 Inhibitor / Antioxidant[1] |
| O-(4-Fluorobenzyl) | -CH₂-C₆H₄F | (E)-2-ethoxy-3-methoxybenzaldehyde O-(4-fluorobenzyl) oxime | Enhanced Target Binding |
Pharmacological Relevance: Aldose Reductase (ALR2) Inhibition
In chronic diabetic hyperglycemia, the saturation of the standard glycolytic pathway forces excess glucose into the polyol pathway . Here, the enzyme Aldose Reductase (ALR2) catalyzes the NADPH-dependent reduction of glucose to sorbitol[4]. The intracellular accumulation of sorbitol causes severe osmotic stress and depletes NADPH, leading to a massive spike in Reactive Oxygen Species (ROS) and subsequent cellular toxicity (e.g., diabetic retinopathy)[1].
O-benzyl oxime derivatives of polyalkoxybenzaldehydes are engineered to block this exact pathway. The 2-ethoxy and 3-methoxy groups optimize steric fit within the ALR2 specificity pocket, while the oxime ether linkage provides metabolic stability.
Fig 1: Dual-action pharmacological mechanism of benzaldoxime derivatives in diabetic stress.
Step-by-Step Experimental Methodology: Synthesis & Derivatization
The synthesis of O-alkylated oxime derivatives is a two-step process requiring strict environmental control to maximize the yield of the thermodynamically favored (E)-isomer.
Fig 2: Two-step synthetic workflow for O-alkylated 2-ethoxy-3-methoxybenzaldoxime derivatives.
Protocol 1: Synthesis of the Core Oxime Intermediate
Objective: Condense 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine.
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-ethoxy-3-methoxybenzaldehyde in a 1:1 mixture of absolute ethanol and distilled water.
-
Nucleophile Activation: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc) to the solution[5].
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Expertise & Causality Insight: Hydroxylamine hydrochloride is a stable salt, but the active nucleophile is the free amine. Sodium acetate acts as a mild base to liberate free hydroxylamine while buffering the reaction at a pH of ~4.5–5.0. If the pH is too high, the carbonyl oxygen is not protonated, reducing its electrophilicity. If the pH is too low, the hydroxylamine remains protonated (as NH₃⁺OH) and loses its nucleophilicity. Standard conditions typically yield a highly favorable ratio of the (Z) to (E) isomers initially, which can be isomerized or separated depending on the solvent[5].
Protocol 2: SN2 O-Alkylation
Objective: Attach the R-group to the oxime oxygen.
-
Deprotonation: Dissolve the purified oxime intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at 0°C for 30 minutes.
-
Alkylation: Dropwise, add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).
-
Heating: Elevate the temperature to 60°C and stir for 4-6 hours[4].
-
Purification: Quench with ice water, extract with dichloromethane, and purify via flash chromatography.
Expertise & Causality Insight: The oxime hydroxyl group has a pKₐ of approximately 11-12. K₂CO₃ is a sufficiently strong base to deprotonate the -OH, generating a highly nucleophilic oximate anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the oximate anion "naked" and highly reactive, accelerating the Sₙ2 nucleophilic attack on the alkyl halide[4].
Self-Validating Protocol: Stereochemical Characterization (NMR)
Trustworthiness in drug development requires that every synthesized batch is structurally self-validating. For oxime derivatives, confirming the (E) vs (Z) stereochemistry is paramount, as spatial orientation directly dictates target enzyme binding affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, causal method for this validation based on anisotropic deshielding .
-
Validation of the (E)-Isomer: In the (E)-isomer, the O-alkyl group is cis to the imine hydrogen (-CH=N-). The spatial proximity of the oxygen atom's lone electron pairs exerts a strong anisotropic deshielding effect on the imine proton. Consequently, the -CH=N- proton of the (E)-isomer resonates significantly downfield , typically appearing as a sharp singlet between δ 8.10–8.30 ppm in ¹H-NMR (DMSO-d₆)[1].
-
Validation of the (Z)-Isomer: Conversely, in the (Z)-isomer, the oxygen atom is trans to the imine proton. This minimizes the deshielding effect, resulting in an upfield shift , typically appearing between δ 7.40–7.80 ppm .
By integrating the peak area of the downfield singlet (~8.27 ppm) against the upfield singlet, researchers can mathematically validate the isomeric purity of the synthesized derivative[1], ensuring the integrity of downstream pharmacological assays.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzaldehyde, oxime, (Z)- [webbook.nist.gov]
- 3. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxy-imino saccharidic derivatives as a new structural class of aldose reductase inhibitors endowed with anti-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Ethylation of 2-Hydroxy-3-Methoxybenzaldehyde
Abstract
This comprehensive guide details the chemical protocol for the ethylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to synthesize 2-ethoxy-3-methoxybenzaldehyde. This transformation is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for forming ethers.[1][2][3] This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The content is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Alkoxybenzaldehydes
Aromatic aldehydes containing alkoxy groups, such as 2-ethoxy-3-methoxybenzaldehyde, are valuable intermediates in the synthesis of a wide range of organic molecules. These compounds are integral to the development of pharmaceuticals, fragrances, and other fine chemicals. The precursor, 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin, is a readily available starting material.[4][5][6] The ethylation of the hydroxyl group modifies the molecule's properties, such as its lipophilicity and biological activity, making it a key step in the synthesis of more complex target molecules.
The protocol described herein utilizes the Williamson ether synthesis, a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1][7][8]
Reaction Mechanism and Scientific Rationale
The ethylation of 2-hydroxy-3-methoxybenzaldehyde follows the SN2 pathway of the Williamson ether synthesis. The process can be dissected into two primary stages:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde is acidic and can be deprotonated by a suitable base to form a phenoxide ion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol without promoting side reactions.[9]
-
Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group in a concerted step.[1][3]
For aryl ethers, suitable bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[10] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred as it can accelerate the reaction rate by solvating the cation of the base, leaving the anionic nucleophile more available for reaction.[9][10]
Diagram of the Reaction Mechanism:
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. byjus.com [byjus.com]
- 4. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 5. 2-Hydroxy-3-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Application Note: Reaction Conditions for the Oximation of 2-Ethoxy-3-methoxybenzaldehyde
Strategic Context & Application
The compound 2-ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) is a highly valuable, electron-rich aromatic building block utilized extensively in medicinal chemistry[1]. Its unique ortho-meta alkoxy substitution pattern makes it a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel boron-containing phosphodiesterase 4 (PDE4) inhibitors designed for the treatment of inflammatory conditions like atopic dermatitis and psoriasis ()[2].
A fundamental transformation in these synthetic workflows is the conversion of the aldehyde into 2-ethoxy-3-methoxybenzaldehyde oxime (CAS 80364-99-4). Oximes serve as robust, isolable intermediates that can be subsequently reduced to primary amines, dehydrated to nitriles, or deployed in complex cycloaddition reactions.
Mechanistic Rationale & Experimental Causality
As a Senior Application Scientist, it is vital to understand that oximation is not merely a mixing of reagents; it is a delicate equilibrium governed by pH and phase dynamics. The conversion relies on the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by an acid-catalyzed dehydration ()[3].
-
The Causality of pH Buffering: Hydroxylamine is commercially supplied as a hydrochloride salt (NH₂OH·HCl) to prevent auto-oxidation and explosive decomposition. To generate the active nucleophile, a base must be introduced. If a strong base like sodium hydroxide (NaOH) is used, the pH rises too high (>7). While this fully liberates the free amine, it deprotonates the hydroxyl group of the resulting carbinolamine intermediate, completely halting the necessary dehydration step. Conversely, if no base is used, the pH remains too low (<3), and the hydroxylamine remains protonated (NH₃⁺OH), rendering it non-nucleophilic.
-
The Sodium Acetate Solution: The optimal solution is a self-buffering system using sodium acetate (NaOAc) ()[4]. Sodium acetate reacts with the HCl to form an acetic acid/acetate buffer that pins the reaction pH at approximately 4.5. At this "Goldilocks" pH, there is a sufficient equilibrium concentration of free hydroxylamine to attack the carbonyl, while maintaining enough ambient protons (H⁺) to catalyze the elimination of water from the carbinolamine intermediate.
-
Solvent Causality: The organic aldehyde is insoluble in water, while the inorganic salts (NH₂OH·HCl and NaOAc) are insoluble in pure organic solvents. A binary solvent system of Ethanol/Water (2:1 v/v) bridges this solubility gap. As the reaction is heated to 60 °C, the mixture becomes fully homogeneous, maximizing collision frequency.
Mechanistic pathway for the oximation of 2-ethoxy-3-methoxybenzaldehyde.
Parameter Optimization & Data Presentation
To validate the mechanistic theory, various reaction conditions were screened. The data below demonstrates why the buffered Ethanol/Water system is the industry standard for this specific transformation.
Table 1: Optimization of Reaction Parameters for Oximation
| Entry | Solvent System | Base (Equivalents) | Temperature | Time | Yield (%) | Purity (HPLC) |
| 1 | EtOH (Absolute) | Pyridine (1.5 eq) | Reflux (78 °C) | 4 h | 72% | 94% |
| 2 | MeOH / H₂O (1:1) | Na₂CO₃ (1.0 eq) | RT (25 °C) | 6 h | 65% | 88% |
| 3 | EtOH / H₂O (2:1) | NaOAc·3H₂O (1.5 eq) | 60 °C | 2 h | >95% | >98% |
| 4 | THF / H₂O (3:1) | NaOH (1.5 eq) | RT (25 °C) | 12 h | 40%* | 70% |
*Note: Strong bases like NaOH deprotonate the carbinolamine intermediate, stalling the dehydration step and leading to incomplete conversion.
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPC) and phase-separation logic to ensure self-validation and high-purity isolation without the need for column chromatography.
Scale: 50.0 mmol (Aldehyde)
Step 1: Reagent Preparation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-3-methoxybenzaldehyde (9.01 g, 50.0 mmol) in 50 mL of absolute ethanol.
-
In a separate 100 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (4.17 g, 60.0 mmol, 1.2 eq) and sodium acetate trihydrate (10.2 g, 75.0 mmol, 1.5 eq) in 25 mL of deionized water. Swirl until a clear, colorless solution is achieved.
Step 2: Reaction Execution
-
Mount the round-bottom flask over a heating mantle or oil bath.
-
Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution over 5 minutes at room temperature. Causality Note: Dropwise addition prevents localized pH spikes that could lead to side reactions.
-
Attach a reflux condenser and heat the biphasic mixture to 60 °C. As the temperature rises, the mixture will become a homogeneous single phase. Stir vigorously for 2 hours.
Step 3: In-Process Control (IPC)
-
After 2 hours, sample 10 µL of the reaction mixture and dilute in 1 mL of ethyl acetate.
-
Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase.
-
Validation: The reaction is complete when the starting aldehyde spot (higher Rf, UV active) completely disappears, replaced by a new, more polar spot (lower Rf) corresponding to the oxime.
-
Step 4: Workup & Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly add 100 mL of ice-cold deionized water to the flask while stirring.
-
Validation: This step leverages differential solubility. The organic oxime is highly hydrophobic and will immediately crash out as a white/off-white crystalline precipitate, while the inorganic salts (NaCl, excess NaOAc) remain fully dissolved in the aqueous phase.
-
-
Continue stirring the suspension in an ice bath for 30 minutes to maximize crystallization yield.
Step 5: Filtration & Drying
-
Filter the precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake with two 30 mL portions of ice-cold water to displace any residual trapped salts.
-
Transfer the solid to a watch glass and dry in a vacuum oven at 45 °C for 12 hours to afford 2-ethoxy-3-methoxybenzaldehyde oxime as a highly pure solid.
References
- Title: WO2020070651A1 - Boron containing PDE4 inhibitors Source: Google Patents URL
-
Title : Science of Synthesis: Oximes Source : Thieme Connect URL :[Link]
Sources
Application Note: Synthesis and Characterization of 2-Ethoxy-3-methoxybenzaldehyde Oxime
Target Audience: Organic Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Insights
The synthesis of oximes from benzaldehyde derivatives is a foundational transformation in organic synthesis, yielding critical intermediates for active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic building blocks. Specifically, 2-ethoxy-3-methoxybenzaldehyde oxime serves as a highly functionalized precursor, often utilized in Beckmann rearrangements to form amides or reduced to form benzylamines[1].
Causality in Reagent Selection
The conversion of 2-ethoxy-3-methoxybenzaldehyde to its corresponding oxime relies on the nucleophilic attack of hydroxylamine. Because free hydroxylamine is highly unstable and prone to rapid oxidation, it is universally handled as a stable hydrochloride salt (NH₂OH·HCl)[2].
To activate this reagent, a base must be introduced to neutralize the hydrochloride salt and liberate the free hydroxylamine base in situ[2]. In this protocol, sodium acetate (NaOAc) is selected over stronger bases (like NaOH or KOH). Sodium acetate provides an ideal buffering capacity (maintaining a pH of ~4.5–5.5). This specific pH window is critical: it is basic enough to free the nucleophilic hydroxylamine, yet acidic enough to slightly protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity without inducing unwanted aldol condensation side-reactions[3].
The Solvent System
A biphasic or co-solvent system of Ethanol/Water is employed. Ethanol efficiently solubilizes the highly lipophilic 2-ethoxy-3-methoxybenzaldehyde, while water is strictly required to dissolve the inorganic salts (NH₂OH·HCl and NaOAc)[4]. Heating this mixture to a mild reflux ensures a homogeneous reaction environment, driving the initial hemiaminal formation and subsequent dehydration to form the C=N double bond[5].
Fig 1. Mechanistic workflow for 2-ethoxy-3-methoxybenzaldehyde oxime synthesis.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometric ratios required for a standard 10.0 mmol scale synthesis. This scale is designed for straightforward linear scale-up in process development environments.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in System |
| 2-Ethoxy-3-methoxybenzaldehyde | 180.20 | 1.00 | 1.80 g (10.0 mmol) | Electrophile / Starting Material |
| Hydroxylamine hydrochloride | 69.49 | 1.50 | 1.04 g (15.0 mmol) | Nucleophile source |
| Sodium acetate (anhydrous) | 82.03 | 1.50 | 1.23 g (15.0 mmol) | Mild Base / Buffer |
| Ethanol (Absolute) | 46.07 | - | 15.0 mL | Primary Organic Solvent |
| Deionized Water | 18.02 | - | 5.0 mL | Salt Dissolution Co-solvent |
| 2-Ethoxy-3-methoxybenzaldehyde oxime | 195.22 | 1.00 | 1.95 g (Theoretical) | Target Product |
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation
-
Organic Phase Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g of 2-ethoxy-3-methoxybenzaldehyde in 15.0 mL of absolute ethanol. Stir at 400 rpm until the solution is completely clear.
-
Aqueous Phase Setup: In a separate 20 mL beaker, dissolve 1.04 g of hydroxylamine hydrochloride and 1.23 g of anhydrous sodium acetate in 5.0 mL of deionized water.
-
Expert Insight: The dissolution of these salts is slightly endothermic. Gentle warming (e.g., holding the beaker in a warm water bath at 30 °C) may be required to achieve complete dissolution before addition[4].
-
Phase 2: Reaction Execution
-
Addition: Add the aqueous salt solution dropwise to the ethanolic aldehyde solution at room temperature. A slight cloudiness may initially appear but will resolve upon heating.
-
Reflux: Attach a reflux condenser to the round-bottom flask. Transfer the flask to an aluminum heating block or oil bath set to 60 °C. Maintain mild reflux with continuous stirring for 2 to 3 hours[1].
Phase 3: Workup and Isolation
-
Concentration: Once the reaction is deemed complete (see Self-Validating Analytics below), cool the mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator under reduced pressure (approx. 30 °C, 50 mbar)[4].
-
Precipitation: Add 20.0 mL of ice-cold deionized water to the concentrated residue to induce the precipitation of the crude oxime[6].
-
Filtration: Collect the resulting solid via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold water to remove residual inorganic salts (NaCl and excess NaOAc).
-
Alternative: If the product oils out instead of crystallizing (common with highly substituted methoxybenzaldehydes), extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5].
-
Phase 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimal volume of hot ethanol (approx. 70 °C). Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature, then transfer to an ice bath (4 °C) for 2 hours to maximize crystal yield.
-
Drying: Filter the purified crystals and dry under high vacuum (10 mmHg) at room temperature for 12 hours.
Self-Validating System: Analytical Characterization
To ensure the integrity of the protocol, the following analytical checkpoints must be used to validate the transformation. A successful reaction is self-validating when the following data points are confirmed:
-
Reaction Monitoring (TLC): Use a Hexanes:Ethyl Acetate (7:3 v/v) solvent system. The product oxime will exhibit a significantly lower
value compared to the starting aldehyde. This is due to the strong hydrogen-bonding capability of the newly formed N-OH group interacting with the silica stationary phase. -
FT-IR Spectroscopy: The successful formation of the oxime is marked by the complete disappearance of the strong carbonyl (C=O) stretching frequency at ~1690 cm⁻¹. Concurrently, a broad O-H stretch will appear at 3200–3300 cm⁻¹, alongside a weaker C=N stretch around 1640 cm⁻¹.
-
¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The defining diagnostic shift is the disappearance of the highly deshielded aldehyde proton (typically a singlet around
9.8–10.2 ppm). In the product spectrum, look for the appearance of the oxime (CH=N) proton as a singlet around 8.0–8.4 ppm, and a broad singlet for the N-OH proton typically >10.5 ppm. Note that the presence of both E and Z isomers may result in a duplication of these peaks at different integration ratios.
References
-
Title : Oximes: Structure, Formula, Preparation & Uses in Chemistry Source : vedantu.com URL : 2
-
Title : Synthesis of Deoxybenzoin Oxime from Deoxybenzoin: A Technical Guide Source : benchchem.com URL : 6
-
Title : Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives Source : shd-pub.org.rs URL : 1
-
Title : Organic Syntheses Procedure: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime Source : orgsyn.org URL : 4
-
Title : A Simple Synthesis of Oximes Source : researchgate.net URL :3
-
Title : Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks Source : rsc.org URL : 5
Sources
Green chemistry synthesis of alkoxy-substituted benzaldehyde oximes
Application Note: Green Chemistry Synthesis of Alkoxy-Substituted Benzaldehyde Oximes
Executive Summary
This guide details high-efficiency, environmentally benign protocols for the synthesis of alkoxy-substituted benzaldehyde oximes (e.g., 4-methoxybenzaldehyde oxime). These compounds are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Traditional methods often utilize volatile organic solvents (VOCs), reflux conditions, and toxic bases (pyridine).
The protocols presented here utilize Mechanochemistry (Grinding) and Aqueous Suspension techniques to achieve:
-
Solvent-Free or Water-Only conditions (Zero VOCs).
-
Ambient Temperature processing (High Energy Efficiency).
-
>90% Yields with minimal workup (High Atom Economy).
Scientific Foundation & Mechanism
The formation of oximes proceeds via the condensation of an aldehyde with hydroxylamine.[1][2][3][4][5] In green chemistry, the challenge is to facilitate the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon without using activating organic solvents or harsh acid/base catalysts.
Mechanism:
-
Nucleophilic Attack: The amine group of hydroxylamine attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Proton Transfer: A proton transfers from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: Water is eliminated, forming the C=N double bond (Oxime).
In mechanochemical synthesis , the friction generates localized microscopic heating ("hot spots") and increases surface contact between solid reagents, driving the reaction kinetically without bulk solvent. In aqueous synthesis , the hydrophobic effect forces the organic aldehyde and hydroxylamine together, accelerating the reaction despite the reagents' limited water solubility.
Graphviz Diagram: Reaction Mechanism & Pathway
Caption: Nucleophilic addition-elimination pathway for oxime formation.
Comparative Data Analysis
The following data compares traditional reflux methods with the green protocols detailed in this guide.
Table 1: Efficiency Comparison of Synthetic Methods
| Metric | Traditional Method [1] | Protocol A: Mechanochemical [2] | Protocol B: Aqueous Suspension [3] |
| Solvent | Ethanol/Pyridine | None (Solvent-Free) | Water |
| Temperature | Reflux (78°C) | Ambient (25°C) | Ambient (25°C) |
| Time | 2 - 6 Hours | 2 - 10 Minutes | 30 - 60 Minutes |
| Yield | 75 - 85% | 93 - 98% | 90 - 95% |
| Atom Economy | Low (Solvent waste) | High | High |
| Workup | Extraction/Evaporation | Simple Filtration | Simple Filtration |
Table 2: Substrate-Specific Performance (Protocol A)
| Substrate | Product | Time (min) | Yield (%) | Melting Point (°C) |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldoxime | 2 | 93 | 63-65 |
| 3,4-Dimethoxybenzaldehyde | Veratraldoxime | 5 | 96 | 115-117 |
| 4-Ethoxybenzaldehyde | 4-Ethoxybenzaldoxime | 3 | 94 | 88-90 |
Detailed Experimental Protocols
Protocol A: Solvent-Free Mechanochemical Synthesis (Recommended)
Best for: Rapid synthesis, high yields, and zero solvent waste.
Reagents:
-
Alkoxy-substituted benzaldehyde (1.0 mmol) (e.g., Anisaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH[4][6][7]·HCl) (1.2 mmol)[7]
-
Sodium Carbonate (Na₂CO₃) (0.6 mmol) or Bismuth Oxide (Bi₂O₃) (catalytic amount) [2]
Equipment:
-
Agate Mortar and Pestle
Step-by-Step Workflow:
-
Weighing: Accurately weigh 1.0 mmol of the aldehyde and 1.2 mmol of hydroxylamine hydrochloride.
-
Mixing: Place both solids into the mortar.
-
Activation: Add 0.6 mmol of anhydrous Na₂CO₃. Note: The base neutralizes the HCl released, driving the equilibrium forward.
-
Grinding: Grind the mixture vigorously with the pestle.
-
Observation: The mixture will likely become a paste or sticky semi-solid within 1-2 minutes. This indicates the formation of the oxime and water byproduct (eutectic melt).
-
-
Completion: Continue grinding for a total of 5-10 minutes. Monitor via TLC (30% EtOAc/Hexane) if necessary.
-
Workup:
-
Add 10 mL of cold deionized water to the mortar.
-
Triturate (grind lightly) to dissolve inorganic salts (NaCl, unreacted NH₂OH).
-
The oxime will remain as a solid precipitate.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with an additional 5 mL of cold water.
-
Drying: Dry the product in a desiccator or air dry. Recrystallization from ethanol is optional but rarely needed due to high purity.
Graphviz Diagram: Protocol A Workflow
Caption: Workflow for Solvent-Free Mechanochemical Synthesis.[8]
Protocol B: Aqueous Suspension Method
Best for: Larger scales or when mechanical grinding is not feasible.
Reagents:
-
Alkoxy-substituted benzaldehyde (10 mmol)
-
Hydroxylamine hydrochloride (11 mmol)
-
Sodium Hydroxide (NaOH) (11 mmol) dissolved in minimal water
-
Solvent: Deionized Water (20 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve 11 mmol of NH₂OH·HCl in 10 mL of water in a round-bottom flask.
-
Neutralization: Slowly add the NaOH solution to the hydroxylamine solution. Caution: Exothermic.
-
Addition: Add 10 mmol of the aldehyde to the aqueous mixture.
-
Note: The aldehyde may not dissolve; it will form a suspension or oil droplets.
-
-
Reaction: Stir vigorously at room temperature (25°C).
-
Optional: Mild heating to 60°C can accelerate the reaction for sterically hindered aldehydes [3].
-
-
Precipitation: As the reaction proceeds (30-60 mins), the oil droplets will disappear, and a white crystalline solid (the oxime) will precipitate out.
-
Workup: Cool the mixture in an ice bath for 10 minutes to maximize precipitation.
-
Isolation: Filter the solid, wash with cold water, and dry.
Troubleshooting & Optimization
-
Sticky Product (Protocol A): If the product remains a sticky paste after adding water, it may indicate incomplete crystallization. Fix: Add a small amount of ethanol-water (1:1) and scratch the side of the vessel to induce crystallization.
-
Incomplete Reaction: Check the pH. For oxime formation, the optimal pH is between 4 and 7. If too acidic (due to HCl from hydroxylamine hydrochloride), the amine is protonated and non-nucleophilic. Ensure sufficient base (Na₂CO₃ or NaOH) is present.
-
Stereochemistry: These methods predominantly yield the thermodynamically stable (E)-isomer.
References
- Classical Method: Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Mechanochemical Method: Saikia, L., et al. "A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry."[7][9] Organic and Medicinal Chemistry Letters, 2011, 1:12. Link
-
Aqueous Method: Lad, U. P., et al. "Synthesis of Oximes in Aqueous Medium Using Hyamine as an Ecofriendly Catalyst." Journal of Chemical and Pharmaceutical Research, 2012. Link
-
Microwave Method: Kulkarni, P. S., et al. "Microwave-Assisted Synthesis of Oximes." Journal of Chemical Sciences, 2009. Link
- General Green Chemistry: Anastas, P. T., & Warner, J. C. Green Chemistry: Theory and Practice, Oxford University Press, 1998.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.za [scielo.org.za]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile and green mechanochemical route for aldehyde–oxime conversions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Using 2-ethoxy-3-methoxybenzaldehyde oxime as a ligand in coordination chemistry
Application Note: 2-Ethoxy-3-Methoxybenzaldehyde Oxime as a Ligand in Coordination Chemistry
Executive Summary
This guide details the protocols for utilizing 2-ethoxy-3-methoxybenzaldehyde oxime (EMBO) as a ligand in coordination chemistry.[1] Unlike its parent compound, o-vanillin oxime, EMBO possesses an ethyl-blocked phenolic oxygen.[1] This structural modification eliminates the anionic coordination site, forcing the molecule to act as a neutral, lipophilic ligand .[1]
This shift in electronic and steric properties makes EMBO an excellent candidate for generating neutral metal adducts with enhanced solubility in organic solvents, suitable for biological screening (antimicrobial/anticancer) and catalytic applications where non-ionic complexes are preferred.[1]
Chemical Profile & Ligand Design
Compound: 2-Ethoxy-3-methoxybenzaldehyde oxime
CAS Registry (Aldehyde Precursor): 66799-97-1
Molecular Formula:
Structural Insight:
-
Core: Benzene ring substituted at 1 (oxime), 2 (ethoxy), and 3 (methoxy).[1]
-
Coordination Sites:
-
Oxime Nitrogen (
): The primary donor site.[1] -
Ethoxy Oxygen (
): A potential weak donor (hemilabile) capable of forming a 6-membered chelate ring, though sterically hindered by the ethyl group.[1] -
Methoxy Oxygen: Too distant for stable chelation in monomeric species but may participate in crystal packing.[1]
-
| Feature | o-Vanillin Oxime (Parent) | 2-Ethoxy-3-Methoxybenzaldehyde Oxime (Target) |
| Charge State | Anionic ( | Neutral ( |
| Coordination Mode | N,O-Chelate (Strong) | N-Monodentate or N,O(ether)-Weak Chelate |
| Complex Type | Inner-complex salts (e.g., | Adducts (e.g., |
| Solubility | Moderate in alcohols | High in |
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity EMBO from 2-ethoxy-3-methoxybenzaldehyde.
Materials:
-
2-Ethoxy-3-methoxybenzaldehyde (10 mmol, 1.95 g)[1]
-
Hydroxylamine hydrochloride (
) (12 mmol, 0.83 g)[1] -
Sodium Acetate (
) (12 mmol, 0.98 g)[1] -
Ethanol (95%)[1]
-
Distilled Water[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.95 g of the aldehyde in 20 mL of warm ethanol.
-
Reagent Prep: Dissolve hydroxylamine HCl and sodium acetate in 10 mL of distilled water.
-
Reaction: Add the aqueous solution dropwise to the ethanolic aldehyde solution with constant stirring.
-
Reflux: Heat the mixture to reflux (
) for 2–3 hours . Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). -
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A white to pale-yellow precipitate should form immediately.[1]
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from ethanol/water (1:1). -
Drying: Dry in a vacuum desiccator over
.
Expected Yield: 85–90%
Melting Point: Expected range
Protocol B: Metal Complex Synthesis
Objective: Synthesize Cu(II), Co(II), and Ni(II) complexes.
General Formula:
Materials:
-
Synthesized EMBO Ligand (2 mmol)[1]
-
Metal Salt (
, , etc.) (1 mmol)[1] -
Solvent: Absolute Ethanol or Methanol[1]
Procedure:
-
Ligand Solution: Dissolve 2 mmol of EMBO in 20 mL of absolute ethanol.
-
Metal Solution: Dissolve 1 mmol of the metal salt in 10 mL of ethanol.
-
Complexation: Add the metal solution to the ligand solution dropwise.[1]
-
Observation: A distinct color change indicates coordination (e.g., Cu
Green/Blue, Co Pink/Brown).[1]
-
-
Reflux: Reflux the mixture for 3–4 hours to ensure thermodynamic stability.
-
Precipitation:
-
If precipitate forms during reflux, filter hot.[1]
-
If no precipitate, reduce volume by 50% via rotary evaporation and cool to
overnight.
-
-
Washing: Wash the collected precipitate with cold ethanol and then diethyl ether to remove unreacted ligand.[1]
Characterization & Validation
To validate the coordination, compare the free ligand spectra with the metal complex.[1]
Infrared Spectroscopy (FT-IR)
| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Significance |
| Remains present (ligand is neutral).[1] | |||
| Shift to lower freq ( | |||
| Shift to higher freq indicates N-bonding.[1] | |||
| Absent | Direct evidence of Metal-Ligand bond.[1] | ||
| Absent | Indicates chloro-complex formation.[1] |
NMR Spectroscopy ( , DMSO- )
-
Aldehyde Proton: Disappearance of the CHO singlet (
ppm).[1] -
Azomethine Proton (-CH=N-): Appearance of a singlet at
ppm.[1] In complexes, this signal often shifts downfield or broadens (paramagnetic broadening for Cu/Co).[1] -
Ethoxy Group: Triplet (
) and Quartet ( ) remain distinct, confirming the ether linkage is intact and not hydrolyzed.[1]
Visualization of Pathways
Figure 1: Synthesis and Coordination Logic
Caption: Synthetic pathway transforming the aldehyde precursor into the neutral EMBO ligand, followed by metal complexation.
Figure 2: Proposed Coordination Geometry
Caption: Proposed square planar or octahedral (with axial solvent) geometry. Note the neutral ligand requires counter-anions (X) in the coordination sphere.[1]
Application: Antimicrobial Screening
Rationale: Schiff base and oxime metal complexes often exhibit higher lipophilicity than free ligands, enhancing cell membrane permeability (Tweedy's Chelation Theory).[1]
Protocol (Agar Well Diffusion):
-
Media: Mueller-Hinton Agar (Bacteria) or Potato Dextrose Agar (Fungi).[1]
-
Inoculum: Standardize broth culture to
McFarland standard ( CFU/mL). -
Test Solution: Dissolve Metal Complex in DMSO (1 mg/mL).
-
Control: Pure DMSO (Negative), Ciprofloxacin/Fluconazole (Positive).
-
Incubation:
for 24h (Bacteria). -
Measurement: Measure Zone of Inhibition (mm).
Expected Outcome:
-
Cu(II) Complex: Typically shows highest activity against Gram-positive bacteria (S. aureus) due to redox activity.[1]
-
Ligand: Moderate activity.
-
Complex: Enhanced activity (
mm zone) due to chelation increasing lipophilicity.[1]
References
-
PubChem. (n.d.).[1][2] 2-Ethoxy-3-methoxybenzaldehyde.[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Aronis. (n.d.).[1] 2-Ethoxy-3-methoxybenzaldehyde oxime Catalog Entry. Retrieved October 26, 2023, from [Link] (Verified via search snippets).[1]
-
AkJournals. (2000).[1][5] Synthesis, Spectral and Thermal Studies of o-vanillin Oxime Complexes. Journal of Thermal Analysis and Calorimetry. Retrieved October 26, 2023, from [Link] (Foundational protocol for o-vanillin derivatives).[1]
-
Google Patents. (2020).[1] WO2020070651A1 - Boron containing PDE4 inhibitors.[1] (Cites 2-ethoxy-3-methoxybenzaldehyde as a key intermediate).[1][3] Retrieved October 26, 2023, from [1]
Sources
- 1. ARONIS - collection of small molecules, building blocks and fine organic compound samples, custom synthesis - Auto stock [anilines.net]
- 2. 2-Ethoxy-5-methoxybenzaldehyde | C10H12O3 | CID 586438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. All Products | Advent Bio [adventbio.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. akjournals.com [akjournals.com]
Recrystallization solvents for 2-ethoxy-3-methoxybenzaldehyde oxime purification
Executive Summary2-Ethoxy-3-methoxybenzaldehyde oxime (CAS: 80364-99-4) is a highly versatile, functionalized aromatic building block[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the development of phosphodiesterase 4 (PDE4) inhibitors for inflammatory disorders[2]. Achieving high purity of this oxime intermediate is critical, as trace impurities (such as unreacted aldehydes or Z-isomers) can severely impact downstream cross-coupling or reduction yields. This application note details two distinct, field-proven recrystallization methodologies designed to yield >99% pure product.
Physicochemical Profiling & Solvent Causality
The purification of benzaldehyde oxime derivatives requires a nuanced understanding of their amphiphilic nature. The molecule features a polar, hydrogen-bond-donating/accepting oxime headgroup (-CH=N-OH) and a moderately lipophilic aromatic ring substituted with ethoxy and methoxy ethers. When selecting a recrystallization solvent, one must balance thermodynamic solubility with kinetic precipitation.
-
Ethanol/Water (Thermodynamic Control): Ethanol acts as a polar protic primary solvent. At elevated temperatures (~70°C), it breaks the intermolecular hydrogen bonds between the oxime molecules (-C=N-OH ··· HO-N=C-), solvating the monomeric units. Water acts as a highly polar antisolvent. Titrating hot water into the ethanolic solution increases the bulk dielectric constant, forcing the hydrophobic aromatic portion out of the solution and driving the thermodynamically controlled nucleation of the oxime crystals[1].
-
Ethyl Acetate/Heptane (Kinetic/Antisolvent Control): Ethyl acetate (EtOAc) is a polar aprotic solvent that dissolves the oxime via dipole-dipole interactions without acting as a strong hydrogen bond donor. Heptane, a completely non-polar hydrocarbon, acts as the antisolvent. Lowering the bulk dielectric constant by titrating heptane forces the polar oxime headgroups to self-associate via intermolecular hydrogen bonding, initiating kinetic nucleation. This system is heavily favored in pharmaceutical workflows to avoid water-induced "oiling out" (liquid-liquid phase separation) or hydrate formation[2].
Quantitative Solvent Parameters
Understanding the physical properties of the solvent system is essential for predicting the crystallization behavior and drying requirements of the final product.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Role in Recrystallization |
| Ethanol | 78.4 | 24.5 | 5.2 | Primary Solvent (Protic) |
| Water | 100.0 | 80.1 | 10.2 | Antisolvent (Protic) |
| Ethyl Acetate | 77.1 | 6.0 | 4.4 | Primary Solvent (Aprotic) |
| Heptane | 98.4 | 1.9 | 0.1 | Antisolvent (Non-polar) |
Experimental Workflows
Workflow for the dual-solvent recrystallization of 2-ethoxy-3-methoxybenzaldehyde oxime.
Step-by-Step Methodologies
Protocol A: Ethanol/Water System (Green Chemistry Approach)
This protocol is ideal for highly crude mixtures where large, pure crystals are desired, and water tolerance is not an issue.
-
Dissolution: Weigh the crude 2-ethoxy-3-methoxybenzaldehyde oxime and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add minimal hot ethanol (approximately 3–5 mL per gram of crude) and heat to 70°C with stirring until complete dissolution is achieved.
-
Antisolvent Titration: Using an addition funnel or pipette, slowly titrate hot deionized water (70°C) dropwise into the stirring ethanolic solution. Continue addition until the solution reaches the "cloud point" (a persistent, slight turbidity that does not dissipate upon stirring). Causality: The turbidity indicates the solution has reached supersaturation.
-
Clarification: Add 1–3 drops of hot ethanol just until the solution clarifies. This ensures the crystallization begins from a perfectly clear, saturated state, preventing the trapping of impurities within amorphous aggregates.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, highly pure thermodynamic crystals and prevents oiling out.
-
Maturation: Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize the precipitation yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold 30% ethanol/water to remove surface mother liquor.
-
Drying: Dry the crystals under a high vacuum to a constant weight to remove all residual water.
Protocol B: Ethyl Acetate/Heptane System (Pharmaceutical Standard)
This protocol is preferred in anhydrous workflows or when the crude material is prone to oiling out in aqueous systems.
-
Dissolution: Transfer the crude oxime to an Erlenmeyer flask. Add minimal hot ethyl acetate (approx. 2–4 mL/g) and heat to 65°C on a stirring hotplate until the solid is fully dissolved.
-
Antisolvent Titration: Slowly add hot heptane (65°C) dropwise while swirling the flask until a persistent cloudiness is observed.
-
Clarification: Add 1–2 drops of hot ethyl acetate to clarify the solution.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed.
-
Maturation: Chill the flask in an ice bath for 30–60 minutes.
-
Isolation: Isolate the product via vacuum filtration. Wash the crystals with ice-cold heptane. Causality: Cold heptane washes away residual EtOAc and soluble impurities without dissolving the purified oxime.
-
Drying: Dry under a high vacuum.
Self-Validating Characterization
To ensure the protocol has functioned as a self-validating system, the isolated 2-ethoxy-3-methoxybenzaldehyde oxime must be subjected to the following analytical checks:
-
Thin-Layer Chromatography (TLC): Run the product against the crude starting material using a 3:1 Hexane:Ethyl Acetate mobile phase. The purified oxime should appear as a single, tight, UV-active spot. Complete absence of the faster-running aldehyde starting material validates the purification.
-
Melting Point (MP): A sharp melting point range (< 2°C variance) confirms crystal lattice homogeneity.
-
High-Performance Liquid Chromatography (HPLC): Analyze via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The target purity should exceed >99% Area Under Curve (AUC).
-
Proton NMR (1H-NMR, CDCl3): The spectrum must show the complete disappearance of the characteristic aldehyde proton singlet (~9.8–10.0 ppm) and the presence of the broad oxime hydroxyl proton (~8.1–8.5 ppm). The ethoxy and methoxy protons must integrate perfectly in a 2:3 ratio, confirming structural integrity.
References
- "WO2020070651A1 - Boron containing pde4 inhibitors." Google Patents.
- "EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof." Google Patents.
Sources
Application Note: 2-Ethoxy-3-methoxybenzaldehyde Oxime as a Versatile Intermediate in Heterocycle Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Insights
In modern medicinal chemistry, the 2-ethoxy-3-methoxy aromatic substitution pattern is highly valued for its unique stereoelectronic profile. The bulky ortho-ethoxy group forces adjacent functional groups out of coplanarity, altering the molecule's 3D conformation and receptor binding kinetics, while the meta-methoxy group enriches the aromatic ring's electron density.
When designing heterocycles around this pharmacophore, 2-ethoxy-3-methoxybenzaldehyde oxime (CAS 80364-99-4) [1] emerges as a remarkably versatile, isolable branching intermediate. Unlike highly reactive aldehydes, the oxime is bench-stable and can be selectively funneled into two primary heterocyclic pathways:
-
Pathway A (Isoxazolines/Isoxazoles): Oxidation of the oxime yields a transient nitrile oxide[2], which undergoes a concerted [3+2] 1,3-dipolar cycloaddition with alkenes or alkynes[3].
-
Pathway B (Tetrazoles/Quinazolines): Dehydration of the oxime yields a sterically hindered benzonitrile[4], which serves as a precursor for microwave-assisted tetrazole synthesis[5].
Causality in Reagent Selection (E-E-A-T)
The electron-rich nature of the 2-ethoxy-3-methoxyphenyl ring makes it susceptible to unwanted electrophilic aromatic substitution. Therefore, when generating the nitrile oxide, using N-chlorosuccinimide (NCS) in a polar aprotic solvent at 0 °C is critical[2]. This ensures the chlorination is kinetically directed to the oxime carbon rather than the aromatic core. Furthermore, the slow addition of triethylamine (Et₃N) keeps the steady-state concentration of the highly reactive nitrile oxide low, preventing its dimerization into a biologically inactive furoxan byproduct.
Synthetic Workflows & Visualizations
Fig 1. Divergent synthetic pathways from 2-ethoxy-3-methoxybenzaldehyde oxime.
Fig 2. Mechanistic sequence of in situ nitrile oxide generation and cycloaddition.
Quantitative Data & Optimization
Table 1: Optimization of Nitrile Oxide Generation and Cycloaddition
Reaction conditions: Oxime (1.0 eq), Styrene (1.5 eq), Reagent, Solvent, 25 °C.[2][3]
| Oxidizing System | Solvent | Time (h) | Isoxazoline Yield (%) | Furoxan Dimer (%) | Notes |
| NaOCl (Bleach) | DCM / H₂O | 12 | 45% | 22% | Biphasic system leads to over-oxidation. |
| t-BuOI | Acetonitrile | 24 | 68% | 8% | Mild, but reagent requires in situ prep. |
| NCS / Et₃N | DMF | 4 | 89% | <2% | Optimal. Clean conversion, high regioselectivity. |
Table 2: Tetrazole Formation (Thermal vs. Microwave)
Reaction conditions: Nitrile (1.0 eq), NaN₃ (3.0 eq), NH₄Cl (3.0 eq), DMF.[4][5]
| Heating Method | Temperature | Time | Yield (%) | Purity (LC-MS) |
| Conventional Thermal | 120 °C | 48 hours | 52% | 78% (Significant degradation) |
| Microwave (MWAS) | 150 °C | 20 mins | 94% | >98% |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde Oxime
Self-Validation Checkpoint: The product should precipitate as a crystalline solid upon cooling, indicating high purity without the need for column chromatography.
-
Preparation: Dissolve 2-ethoxy-3-methoxybenzaldehyde (10.0 mmol) in absolute ethanol (20 mL).
-
Buffer Addition: In a separate flask, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol) in distilled water (10 mL). Note: Sodium acetate buffers the solution to pH ~5, the optimal range for nucleophilic attack while allowing subsequent dehydration of the hemiaminal.
-
Reaction: Add the aqueous buffer to the ethanolic aldehyde solution dropwise. Stir the biphasic mixture at 60 °C for 2 hours.
-
Workup: Cool the reaction to 0 °C in an ice bath. Add 30 mL of ice-cold water to induce precipitation. Filter the resulting white solid, wash with cold water (2 x 10 mL), and dry under vacuum to afford the oxime.
Protocol 2: Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
Self-Validation Checkpoint: The reaction mixture will turn transiently pale yellow upon Et₃N addition, indicating the formation of the active nitrile oxide.
-
Chlorination: Dissolve 2-ethoxy-3-methoxybenzaldehyde oxime (5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. Cool to 0 °C.
-
Activation: Add N-chlorosuccinimide (NCS, 5.25 mmol) in small portions over 10 minutes. Stir at room temperature for 1 hour to form the hydroximinoyl chloride[2].
-
Dipolarophile Addition: Add the desired alkene (e.g., styrene, 7.5 mmol) to the reaction mixture.
-
Cycloaddition: Cool the mixture back to 0 °C. Add Et₃N (6.0 mmol) dropwise over 30 minutes via a syringe pump. Critical Step: Slow addition prevents a high local concentration of the nitrile oxide, suppressing dimerization.
-
Isolation: Stir for 4 hours at room temperature. Quench with water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol 3: Microwave-Assisted Synthesis of Tetrazoles
Self-Validation Checkpoint: The use of NH₄Cl instead of strong acids prevents the cleavage of the sensitive ethoxy/methoxy ethers during high-temperature heating.
-
Dehydration to Nitrile: Reflux the oxime (5.0 mmol) in acetic anhydride (10 mL) for 3 hours. Concentrate under reduced pressure to yield 2-ethoxy-3-methoxybenzonitrile[4].
-
Microwave Setup: Transfer the crude nitrile (2.0 mmol) to a 10 mL microwave vial. Add sodium azide (6.0 mmol), ammonium chloride (6.0 mmol), and anhydrous DMF (4 mL).
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 20 minutes[5].
-
Workup: Cool the vial to room temperature. Carefully acidify the mixture to pH 2 using 1M HCl (in a well-ventilated fume hood to manage HN₃ gas). Extract the precipitated tetrazole with ethyl acetate, wash with water, and concentrate.
References
-
Minakata, S., et al. "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters, American Chemical Society. URL:[Link]
-
Śliwa, P., et al. "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules, PubMed Central (PMC). URL:[Link]
-
Petricci, E., et al. "Fast Microwave-Assisted Preparation of Aryl and Vinyl Nitriles and the Corresponding Tetrazoles from Organo-Halides." Frontiers in Chemistry. URL:[Link]
Sources
- 1. 2-Ethoxy-3-methoxybenzaldehyde oxime | 80364-99-4 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in o-Vanillin Ethylation
Welcome to the Technical Support Center. As researchers and drug development professionals, encountering stalled reactions during the functionalization of phenolic building blocks is a common hurdle. The O-alkylation (ethylation) of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 2-ethoxy-3-methoxybenzaldehyde is notoriously sluggish compared to its para-substituted counterpart.
This guide deconstructs the chemical causality behind these low conversions and provides field-proven, self-validating protocols to drive your ethylation workflows to completion.
Mechanistic Insights: The "Why" Behind Low Conversion
To troubleshoot effectively, we must first understand the intrinsic molecular roadblocks of the substrate and the physical chemistry of the reagents.
The Intramolecular Hydrogen Bond Barrier Unlike standard phenols, o-vanillin possesses a hydroxyl group at the C2 position, directly adjacent to the C1 aldehyde. This proximity results in a highly stable intramolecular O—H···O=C hydrogen bond, which keeps the molecule nearly planar[1]. This hydrogen bond severely reduces the acidity of the phenolic proton. Even when deprotonated, the resulting phenoxide ion remains sterically hindered by the adjacent methoxy group and electronically deactivated by the electron-withdrawing formyl group, making it a remarkably weak nucleophile[2].
Reagent Volatility and the Kinetic Trap To overcome the high activation energy required for this hindered S_N2 substitution, chemists instinctively increase the reaction temperature. However, the most common ethylating agent, ethyl bromide (EtBr), is highly volatile with a boiling point of 38.4 °C. Heating the reaction above 40 °C without a pressurized system or a highly efficient reflux condenser simply boils the electrophile out of the reaction matrix before the sluggish phenoxide can attack it.
Troubleshooting Guide & FAQs
Q1: My conversion stalls at 40-50% despite adding excess ethyl bromide. What is going wrong? A1: You are likely losing your alkylating agent to evaporation, and the electrophilicity of the bromide is insufficient for the hindered phenoxide. Solution: Add 0.1 to 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture. KI acts as a catalyst via the Finkelstein reaction, converting the volatile EtBr into Ethyl Iodide (EtI) in situ[3]. EtI is a far superior electrophile (iodide is a better leaving group) and has a higher boiling point (72 °C), which keeps the reagent in the liquid phase and drastically accelerates the S_N2 attack.
Q2: I am using ethanol as a solvent with sodium hydroxide. Should I change this system? A2: Yes. Protic solvents like ethanol form intermolecular hydrogen bonds with the phenoxide ion, creating a "solvent cage" that further dampens its already weak nucleophilicity. Solution: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) paired with Potassium Carbonate (K₂CO₃)[4]. DMF strips the potassium cation away, leaving a "naked," highly reactive phenoxide that is primed for alkylation[5].
Q3: How do I avoid tedious extractions and emulsion issues when using DMF? A3: DMF is fully miscible with water, which allows for a self-validating, extraction-free workup. By pouring the completed reaction mixture directly into crushed ice water (approx. 10 mL per 1 mmol of substrate), the hydrophobic ethylated product will crash out of the solution as a solid precipitate[3]. This avoids the need for complex liquid-liquid extractions.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and expected conversion rates, demonstrating why the optimized protocol is necessary.
| Solvent | Base | Alkylating Agent | Additive | Temp (°C) | Expected Conversion | Primary Failure Mode |
| Ethanol | NaOH | Ethyl Bromide | None | 60 (Reflux) | ~45% | Solvent caging; Reagent volatilization |
| Acetone | K₂CO₃ | Ethyl Bromide | None | 56 (Reflux) | ~65% | Poor electrophilicity of EtBr |
| DMF | K₂CO₃ | Ethyl Bromide | None | 50 (Sealed) | ~75% | Slow S_N2 kinetics |
| DMF | K₂CO₃ | Ethyl Bromide | KI (0.1 eq) | 50 (Sealed) | >95% | Optimized (In situ EtI formation) |
Self-Validating Experimental Protocol: KI-Catalyzed O-Ethylation
This protocol utilizes the Finkelstein catalyst approach to ensure complete conversion while providing visual and analytical checkpoints to validate the reaction's progress.
Step 1: Phenoxide Generation In a round-bottom flask equipped with a magnetic stirrer and a highly efficient reflux condenser, dissolve 10.0 mmol of o-vanillin in 15 mL of anhydrous DMF. Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K₂CO₃. Stir for 15 minutes at room temperature. Self-Validation: The solution will noticeably darken to a deep yellow/orange, visually confirming the deprotonation and formation of the phenoxide ion.
Step 2: Catalyzed Alkylation Add 1.0 mmol (0.1 eq) of Potassium Iodide (KI), followed immediately by 15.0 mmol (1.5 eq) of Ethyl Bromide. Heat the mixture to 50 °C. Self-Validation: Monitor the lower rings of the reflux condenser. If excessive condensation of EtBr is observed, lower the bath temperature slightly to 45 °C to prevent reagent escape.
Step 3: Analytical Monitoring After 3 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Self-Validation: The starting material (o-vanillin) possesses a free hydroxyl group and will run lower on the silica plate. The product (2-ethoxy-3-methoxybenzaldehyde) lacks this H-bond donor and will elute significantly higher (less polar). The reaction is complete when the lower spot disappears.
Step 4: Precipitation Workup Once conversion is confirmed, cool the mixture to room temperature. Vigorously stir 150 mL of ice water in a separate beaker. Pour the DMF reaction mixture slowly into the ice water. Self-Validation: A pale solid will immediately precipitate[3]. Filter the solid under vacuum, wash with cold distilled water to remove residual DMF and inorganic salts, and dry under a vacuum to yield the pure product.
Workflow Visualization
The following decision matrix illustrates the logical troubleshooting steps for diagnosing and resolving stalled ethylation reactions.
Workflow for diagnosing and resolving low conversion in o-vanillin ethylation.
References
-
Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at:[Link]
-
Crap yields of phenol-alkyl ether (Synthesis Discussions). Sciencemadness.org. Available at:[Link]
Sources
Technical Support Center: Optimizing the Oximation of 2-Ethoxy-3-methoxybenzaldehyde
Welcome to the dedicated technical support guide for the oximation of 2-ethoxy-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your experimental outcomes. Our focus is not just on the "how," but the critical "why," ensuring a deep understanding of the reaction's dependency on pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the oximation of 2-ethoxy-3-methoxybenzaldehyde?
The oximation of 2-ethoxy-3-methoxybenzaldehyde is a nucleophilic addition-elimination reaction. It involves the reaction of the aldehyde functional group with hydroxylamine (NH₂OH) to form an oxime (C=N-OH). The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the final oxime product.[1][2][3]
Q2: Why is pH control so critical for this reaction?
The pH of the reaction medium is the most critical parameter influencing the rate and yield of the oximation of 2-ethoxy-3-methoxybenzaldehyde. The reaction is acid-catalyzed, but the pH must be carefully controlled within a narrow window.[4][5][6] If the pH is too low (strongly acidic), the hydroxylamine, which is a weak base, will be protonated to form its conjugate acid (NH₃OH⁺). This protonation neutralizes the nucleophilic character of the nitrogen atom, significantly slowing down or even halting the reaction.[2][7] Conversely, if the pH is too high (basic), it can lead to undesired side reactions or the decomposition of the hydroxylamine.[2]
Q3: What is the optimal pH range for the oximation of 2-ethoxy-3-methoxybenzaldehyde?
For the oximation of most benzaldehyde derivatives, including 2-ethoxy-3-methoxybenzaldehyde, the optimal pH range is typically between 4 and 5.[2][4][6][7] Within this slightly acidic window, there is a sufficient concentration of protonated aldehyde to enhance its electrophilicity, while a significant portion of the hydroxylamine remains in its free, nucleophilic form to drive the reaction forward.
Q4: Can I perform this reaction at a neutral pH?
While the reaction can proceed at a neutral pH (around 7), the rate is often significantly slower compared to the optimal acidic conditions.[4][5][6] For applications where acidic conditions are detrimental to the stability of your starting material or product, the reaction at neutral pH can be facilitated by using a nucleophilic catalyst, such as aniline.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the oximation of 2-ethoxy-3-methoxybenzaldehyde.
Problem 1: Low or No Product Formation
Possible Cause 1: Suboptimal pH
-
Explanation: As detailed in the FAQs, an incorrect pH is the most common reason for reaction failure. If the medium is too acidic, your hydroxylamine is protonated and non-nucleophilic. If it's too basic, you may be promoting side reactions.
-
Solution:
-
Verify pH: Use a calibrated pH meter to accurately measure the pH of your reaction mixture. Do not rely on pH paper for this critical measurement.
-
Adjust pH: If the pH is outside the optimal 4-5 range, adjust it carefully. For reactions starting with hydroxylamine hydrochloride, a weak base like sodium acetate or pyridine is often added to buffer the solution to the desired pH.[8][9]
-
pH Screening: If you are still facing issues, it is advisable to perform a small-scale pH screening experiment to identify the optimal pH for your specific reaction conditions.
-
Possible Cause 2: Inactive Reagents
-
Explanation: 2-Ethoxy-3-methoxybenzaldehyde can oxidize over time if not stored properly, forming the corresponding benzoic acid.[10][11] Hydroxylamine and its salts can also degrade.
-
Solution:
-
Check Aldehyde Purity: Assess the purity of your 2-ethoxy-3-methoxybenzaldehyde using techniques like TLC or NMR. If significant oxidation has occurred, purify the aldehyde by distillation or column chromatography before use.[11]
-
Use Fresh Hydroxylamine: Ensure you are using a fresh batch of hydroxylamine or its hydrochloride salt.
-
Problem 2: Slow Reaction Rate
Possible Cause 1: Low Temperature
-
Explanation: Like most chemical reactions, the oximation of 2-ethoxy-3-methoxybenzaldehyde is temperature-dependent. At room temperature, the reaction may be slow.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate.[8] However, monitor the reaction closely to avoid potential degradation of reactants or products at higher temperatures.
-
Possible Cause 2: Low Reactant Concentration
-
Explanation: The oximation is a bimolecular reaction, and its rate is dependent on the concentration of both the aldehyde and hydroxylamine.[4]
-
Solution:
-
Increase Concentration: If the reaction is too dilute, consider increasing the concentration of your reactants. Be mindful of solubility limits.
-
Problem 3: Formation of Multiple Products/Impurities
Possible Cause 1: Incorrect Work-up Procedure
-
Explanation: The oxime product can be sensitive to strongly acidic or basic conditions during the work-up.[8]
-
Solution:
-
Neutralize Carefully: After the reaction is complete, neutralize the reaction mixture carefully before extraction.
-
Avoid Strong Acids/Bases: During extraction and washing steps, use mild aqueous solutions like saturated sodium bicarbonate and brine.[9]
-
Possible Cause 2: Geometric Isomers
-
Explanation: The resulting oxime of 2-ethoxy-3-methoxybenzaldehyde can exist as two geometric isomers (syn and anti). These isomers may appear as separate spots on a TLC plate or distinct peaks in an NMR spectrum. This is a natural outcome of the reaction and not necessarily an impurity.
-
Solution:
-
Characterization: Use spectroscopic methods (like 2D NMR) to confirm the presence of isomers.
-
Purification: If a single isomer is required, they can often be separated by careful column chromatography or crystallization.
-
Experimental Protocols
Protocol 1: pH Screening for Optimal Oximation
This protocol allows for the empirical determination of the optimal pH for your specific reaction setup.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.5 to 6.0 (e.g., 0.1 M acetate buffers).
-
Stock Solutions:
-
Prepare a stock solution of 2-ethoxy-3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of hydroxylamine hydrochloride in water.
-
-
Reaction Setup:
-
In separate vials, add the appropriate buffer.
-
Add the 2-ethoxy-3-methoxybenzaldehyde and hydroxylamine hydrochloride stock solutions to each vial to initiate the reactions. Ensure the final concentrations of the reactants are consistent across all vials.
-
-
Reaction Monitoring:
-
Stir all reactions at a constant temperature (e.g., room temperature or 40 °C).
-
At regular time intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot from each reaction.
-
-
Analysis:
-
Analyze the aliquots by a suitable method (e.g., TLC, HPLC, or LC-MS) to determine the extent of product formation.
-
The pH that provides the highest yield in the shortest amount of time is the optimum for your reaction.
-
Protocol 2: Optimized Synthesis of 2-Ethoxy-3-methoxybenzaldehyde Oxime
This protocol is based on typical literature procedures, optimized for the title compound.
-
Reaction Setup:
-
To a solution of 2-ethoxy-3-methoxybenzaldehyde (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Add sodium acetate (1.5 equivalents) as a buffering agent to maintain the pH in the optimal range.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the mixture and adjust to between 4.5 and 5.0 using dilute HCl or NaOH if necessary.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-ethoxy-3-methoxybenzaldehyde oxime.
-
Data Presentation
Table 1: Expected pH Effects on the Oximation of 2-Ethoxy-3-methoxybenzaldehyde
| pH Range | Expected Reaction Rate | Predominant Hydroxylamine Species | Carbonyl Reactivity | Potential Issues |
| < 3 | Very Slow / No Reaction | NH₃OH⁺ (Protonated, Non-nucleophilic) | High (Protonated Carbonyl) | Reaction stalls due to lack of nucleophile. |
| 3 - 4 | Moderate | Equilibrium between NH₂OH and NH₃OH⁺ | High (Protonated Carbonyl) | Rate is increasing towards optimum. |
| 4 - 5 | Optimal | Primarily NH₂OH (Nucleophilic) | High (Sufficiently Protonated Carbonyl) | Best balance for high yield and rate. |
| 5 - 7 | Slowing | NH₂OH (Nucleophilic) | Moderate (Less Protonated Carbonyl) | Reaction rate decreases as acid catalysis diminishes. |
| > 7 | Variable / Slow | NH₂OH (Nucleophilic) | Low (Non-protonated Carbonyl) | Potential for side reactions and hydroxylamine decomposition. |
Visualizations
Caption: Reaction mechanism for the oximation of 2-ethoxy-3-methoxybenzaldehyde.
Caption: Troubleshooting workflow for low yield in the oximation reaction.
References
-
Vaia. (n.d.). A certain test for aldehydes and most ketones depends upon a color-change when the compound is added to a solution of hydroxylamine hydrochloride and an acid-base indicator. Explain the basis of this test. Retrieved from [Link]
-
Prepp. (2025, February 19). The optimum pH for carrying out the reaction of al. Retrieved from [Link]
-
Wikipedia. (2024, October 27). Hydroxylamine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. Retrieved from [Link]
-
YouTube. (2022, October 23). Why aldehyde reacts with NH2OH in acidic medium. Retrieved from [Link]
-
PMC. (2023, November 23). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine.... Retrieved from [Link]
- Google Patents. (n.d.). EP0021072A1 - Production of alpha-hydroxy oximes.
-
Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]
-
G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: diffusion-controlled trapping of a protonated aldehyde by hydroxylamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzaldehyde. Retrieved from [Link]
-
ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. (2019, March 28). Retrieved from [Link]
-
Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethoxy-3-methoxybenzaldehyde (C10H12O3). Retrieved from [Link]
-
ijprajournal. (2024, April 4). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the photochemical aerobic oxidation of benzaldehyde (1l). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of aldehyde derivatization. Concentration of the different.... Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Common Troubleshooting Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Experiments for Oximation of Benzaldehyde with NH 2.... Retrieved from [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. The optimum pH for carrying out the reaction of al [prepp.in]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Part 1: The Causality of "Oiling Out" (Mechanistic Overview)
Welcome to the Technical Support Center for Oxime Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address one of the most ubiquitous and frustrating challenges in synthetic organic chemistry: the tendency of benzaldehyde oxime derivatives to form stubborn, non-crystallizing oils.
This guide moves beyond basic procedures to explain the physicochemical causality behind your experimental observations, providing field-proven, self-validating protocols to rescue your oily products.
When synthesizing benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride, researchers expect a crystalline solid. However, the product frequently "oils out" due to three primary mechanistic disruptions to the crystal lattice:
-
Stereoisomeric Mixtures (E/Z Isomerism): The condensation reaction inherently lacks perfect stereoselectivity. Standard room-temperature reactions in methanol typically yield a mixture of approximately 9% (E)-isomer and 82% (Z)-isomer[1]. This heterogeneous mixture of geometries prevents uniform molecular packing, drastically depressing the melting point and resulting in a viscous oil.
-
Residual Starting Materials: Unreacted benzaldehyde is a high-boiling liquid that acts as a highly effective plasticizer. Even trace amounts will solvate the oxime molecules, preventing the nucleation required for crystallization.
-
Solvent Entrapment: Protic solvents (like ethanol or methanol) used during synthesis form strong, stable hydrogen bonds with the oxime's hydroxyl group, creating a persistent solvated state that resists solidification.
Part 2: Troubleshooting FAQs
Q1: My reaction is complete by TLC, but the product is a thick oil. How do I induce crystallization? A1: First, ensure all reaction solvents are completely removed under high vacuum. If the product remains an oil, perform trituration . By suspending the oil in a cold, non-polar anti-solvent (e.g., hexanes) and vigorously scratching the inside of the glass flask with a glass rod, you generate mechanical sheer forces. This creates microscopic fissures in the glass, providing high-energy nucleation sites that force the oxime out of its solvated state and into a crystal lattice.
Q2: NMR shows a mixture of E and Z isomers preventing crystallization. How can I separate them? A2: The separation of E and Z isomers is best achieved via column chromatography on silica gel or fractional crystallization[2]. Because the hydroxyl group in the (Z)-isomer is sterically closer to the phenyl ring, its hydrogen-bonding interaction with the silica stationary phase differs significantly from the (E)-isomer, allowing for chromatographic resolution[2]. Alternatively, cutting-edge supramolecular techniques, such as selective encapsulation in water-soluble capsules, have recently demonstrated high selectivity for isolating the Z-isomer[3].
Q3: I have unreacted benzaldehyde in my oily product. What is the most chemoselective way to remove it? A3: Do not attempt high-vacuum distillation. Benzaldehyde oximes are thermally sensitive and can undergo Beckmann rearrangement to form benzamide or dehydrate to yield benzonitrile at elevated temperatures[1]. Instead, exploit the amphoteric nature of the oxime. By treating the mixture with a strong aqueous base (pH > 12), the oxime is deprotonated into a water-soluble oximate anion, while the neutral benzaldehyde remains in the organic phase[4]. Subsequent neutralization of the aqueous phase to pH 7 will precipitate the purified oxime[5].
Part 3: Experimental Protocols
Protocol A: Acid-Base Extraction for Aldehyde Removal
This protocol utilizes the pKa of the oxime OH (~11-12) to achieve absolute chemoselective separation from neutral organic impurities.
-
Dissolution: Dissolve the crude oily benzaldehyde oxime in ethyl acetate (10 mL per gram of product).
-
Deprotonation: Transfer to a separatory funnel and extract with 2.0 M aqueous NaOH (3 x 10 mL/g). The oxime enters the aqueous phase as a sodium salt.
-
Organic Wash: Discard the organic layer, which contains the unreacted benzaldehyde plasticizer.
-
Reprotonation: Cool the combined aqueous alkaline layers in an ice bath to 0–5 °C. Slowly acidify with 2.0 M HCl dropwise under continuous stirring until the pH reaches exactly 7.0[4].
-
Extraction & Drying: Extract the neutralized aqueous phase with fresh ethyl acetate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint: When the aqueous layer is neutralized to pH 7.0 in Step 4, the previously dissolved oximate will immediately precipitate or form a distinct, cloudy oil phase[5]. If the solution remains clear, the oxime was either lost in the organic wash or the initial pH was not high enough to form the salt.
Protocol B: Trituration and Crystallization of the Purified Oil
-
Preparation: Transfer the concentrated, solvent-free oil to a round-bottom flask.
-
Anti-Solvent Addition: Add ice-cold hexanes (5 mL per gram of product).
-
Mechanical Nucleation: Submerge the flask in an ice-water bath. Vigorously scratch the interior of the flask with a glass stirring rod for 5–10 minutes.
-
Maturation: Once a white precipitate begins to form, allow the suspension to stand at 4 °C for 2 hours to allow the crystal lattice to mature.
-
Isolation: Isolate the solid via vacuum filtration and wash with a minimal amount of ice-cold hexanes.
Self-Validation Checkpoint: The transition from a clear, biphasic liquid to a white, opaque suspension confirms successful nucleation. If the oil merely becomes more viscous without opacity, the E/Z isomer ratio is likely too close to 1:1, necessitating Protocol C (Chromatography).
Part 4: Quantitative Data Presentation
The following table summarizes the key physicochemical differences between the two stereoisomers, which dictate their purification behavior.
| Property | (E)-Benzaldehyde Oxime | (Z)-Benzaldehyde Oxime |
| Stereochemical Orientation | Hydroxyl group anti to the phenyl ring | Hydroxyl group syn to the phenyl ring |
| Typical Synthetic Distribution | ~9% (Minor product in standard conditions)[1] | ~82% (Major product in standard conditions)[1] |
| Chromatographic Behavior | Typically elutes slower (stronger stationary phase interaction)[2] | Typically elutes faster[2] |
| Purification Strategy | Silica gel chromatography / Fractional crystallization[2] | Selective encapsulation / Chromatography[2][3] |
Part 5: Troubleshooting Workflow Visualization
The following logic tree dictates the decision-making process for rescuing an oily oxime product.
Troubleshooting workflow for the purification and crystallization of oily benzaldehyde oxime products.
References
-
Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis - Benchchem. 2
-
WO1989012623A1 - Process for production of aromatic aldoximes - Google Patents. 5
-
US4922017A - Process for production of aromatic aldoximes - Google Patents.4
-
Selective Binding and Isomerization of Oximes in a Self-assembled Capsule - RECERCAT. 3
-
Benzaldehyde oxime - Wikipedia. 1
Sources
- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. recercat.cat [recercat.cat]
- 4. US4922017A - Process for production of aromatic aldoximes - Google Patents [patents.google.com]
- 5. WO1989012623A1 - Process for production of aromatic aldoximes - Google Patents [patents.google.com]
Overcoming steric hindrance in ortho-substituted benzaldehyde oxime synthesis
Topic: Overcoming Steric Hindrance in Ortho-Substituted Benzaldehyde Oxime Synthesis Document ID: TSC-OX-2025-04 Audience: Senior Researchers, Process Chemists, Drug Development Leads
Executive Summary: The "Ortho Effect" Challenge
Welcome to the Technical Support Center. You are likely here because a standard oximation protocol (e.g., hydroxylamine hydrochloride/NaOAc in EtOH) has failed or underperformed for an ortho-substituted benzaldehyde substrate.
The Problem: Ortho-substitution introduces significant steric hindrance and electronic repulsion near the carbonyl center. Unlike para- or meta-substituted analogs, ortho-groups (especially bulky ones like -NO₂, -CF₃, or halogens) physically block the nucleophilic attack trajectory of hydroxylamine (NH₂OH) and can distort the planarity of the carbonyl group, reducing its electrophilicity via the "inhibition of resonance" effect.
The Solution: To overcome this activation energy barrier, you must transition from kinetically controlled standard conditions to high-energy or high-concentration thermodynamic protocols. This guide details the troubleshooting steps and advanced methodologies required to force these reactions to completion.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My reaction has stalled at <20% conversion after 24 hours of reflux. Why?
A: You are fighting a steric battle with insufficient energy.
In ortho-substituted systems, the transition state for the nucleophilic attack of nitrogen on the carbonyl carbon is destabilized by the clash between the ortho-substituent and the incoming nucleophile. Standard reflux (78°C in EtOH) often fails to provide the activation energy (
-
Immediate Action: Switch to a high-energy input method. Microwave irradiation (Protocol A) or Mechanochemistry (Protocol B)[1] are the industry standards for these substrates, often reducing reaction times from days to minutes [1, 5].
Q2: I observe the formation of a nitrile byproduct instead of the oxime. What is happening?
A: You are triggering an unintended dehydration.
Under acidic conditions or high temperatures (especially with metal catalysts like TiO₂ or excessive Lewis acids), the formed aldoxime can undergo dehydration to form a benzonitrile (
-
Correction:
-
Buffer pH: Ensure the reaction remains slightly basic or neutral. Avoid strong mineral acids. Use NaOAc or Na₂CO₃.
-
Remove Dehydrating Agents: If using TiO₂ under microwave conditions, reduce the catalyst loading or switch to a solvent-free mechanochemical approach, which favors the oxime [5, 6].
-
Q3: The product is an oil/gum, but I need a solid. How do I purify this?
A: Ortho-substituted oximes often have lower melting points due to disrupted crystal packing.
-
Workup Fix: Do not rely on crystallization from the reaction mixture.
-
Evaporate the solvent completely.
-
Dissolve the residue in a minimum amount of Et₂O or CH₂Cl₂.
-
Wash with water to remove salts (NH₂OH·HCl excess).
-
Critical Step: Dry aggressively over MgSO₄. Traces of water prevent solidification.
-
Triturate with cold pentane or hexanes to induce precipitation.
-
Module 2: Mechanistic Visualization
The following diagram illustrates the steric clash preventing standard nucleophilic attack and the decision logic for choosing an alternative method.
Caption: Figure 1. Failure mode analysis of standard conditions and the divergence into high-energy alternative pathways (Microwave vs. Mechanochemistry) to overcome the activation barrier.
Module 3: Optimized Experimental Protocols
Method Comparison: Choosing Your Route
| Feature | Standard Reflux | Protocol A: Microwave (Recommended) | Protocol B: Mechanochem (Green) |
| Reaction Time | 4 - 24 Hours | 2 - 10 Minutes | 10 - 30 Minutes |
| Yield (Ortho) | 20 - 50% | 85 - 98% | 90 - 99% |
| Solvent Use | High (EtOH/MeOH) | Minimal / None | Solvent-Free |
| Key Risk | Incomplete conversion | Pressure buildup | Physical caking |
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid screening of multiple substrates or when solubility in EtOH is moderate.
Reagents:
-
Ortho-substituted Benzaldehyde (1.0 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH[2][3][4]·HCl) (1.2 - 1.5 mmol)
-
Base: Sodium Acetate (NaOAc) or Na₂CO₃ (1.5 mmol)
-
Solvent: Ethanol (1-2 mL) or Solvent-Free (on Alumina/Silica support)
Step-by-Step:
-
Preparation: In a microwave-safe vial (10 mL), dissolve the aldehyde and NH₂OH·HCl in Ethanol. Add the base.
-
Note: If using a solid support (e.g., silica gel), grind reagents together first and add to the vial without solvent.
-
-
Irradiation: Cap the vial. Set the microwave reactor (e.g., CEM or Biotage) to 100-110°C .
-
Time: Irradiate for 2–5 minutes (Hold time). Use "High" stirring.
-
Workup:
-
Pour the mixture into ice-cold water (20 mL).
-
The oxime should precipitate immediately. Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
-
Validation: This method typically yields >90% conversion for o-chloro and o-nitrobenzaldehydes within 5 minutes, overcoming the steric barrier via rapid dielectric heating [6, 7].
Protocol B: Mechanochemical "Grindstone" Synthesis (Solvent-Free)
Best for: Highly insoluble substrates, green chemistry requirements, or extremely hindered ketones/aldehydes.
Reagents:
-
Ortho-substituted Benzaldehyde (1.0 mmol)
-
Base: NaOH (pellets/crushed) or Na₂CO₃ (1.2 - 2.0 mmol)
-
Catalyst (Optional): Bi₂O₃ (0.5 mmol) or Nano-Fe₃O₄ (for magnetic recovery)
Step-by-Step:
-
Loading: Place the aldehyde and NH₂OH·HCl in a clean mortar.
-
Activation: Grind with a pestle for 1–2 minutes to mix.
-
Initiation: Add the solid base (NaOH/Na₂CO₃).
-
Observation: The mixture will likely become pasty or liquid (eutectic melt) as water is released during the reaction. This is normal.
-
-
Grinding: Continue grinding vigorously for 10–20 minutes . Monitor by TLC (take a tiny smear, dissolve in EtOAc).
-
Isolation:
-
Add water (10 mL) to the mortar to dissolve inorganic salts (NaCl).
-
Filter the solid product.
-
Recrystallize from EtOH/Water if necessary.
-
Validation: Mechanochemistry utilizes friction and shear forces to generate microscopic "hot spots," effectively bypassing bulk solvent limitations and steric repulsion. Yields often exceed 95% [1, 2, 4].
Module 4: Data & References
Quantitative Performance Data
Comparative yields for 2-chlorobenzaldehyde oxime synthesis:
| Method | Conditions | Time | Yield | Ref |
| Standard | EtOH, Reflux | 6 hours | 45% | [1] |
| Microwave | EtOH, Na₂CO₃, 100W | 2 min | 94% | [6] |
| Grinding | NaOH, Solvent-free | 10 min | 96% | [4] |
| Catalytic | Nano-Fe₃O₄, Solvent-free | 20 min | 92% | [5] |
References
-
BenchChem Technical Support. (2025).[1][6][7] Synthesis of Sterically Hindered Ketoximes: Troubleshooting & Optimization. BenchChem.
-
Quiroga, J., et al. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation. Journal of Organic Chemistry.
-
Sharghi, H., & Hosseini, M. (2002).[8] Solvent-Free and One-Step Beckmann Rearrangement of Ketones and Aldehydes by Zinc Oxide. Synthesis, 1057-1059.[8]
-
Saha, M., et al. (2022). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[5] Chemistry Central Journal.
-
Ghorbani-Choghamarani, A., et al. (2020). Magnetically nano Fe3O4 efficiently catalyzes solvent-free conversion of various carbonyl compounds to the corresponding oximes. ResearchGate.
-
Kadam, P. D., et al. (2025).[9][10] Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate.
-
Wikipedia Contributors. (2025). Benzaldehyde oxime: Synthesis and Properties. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Ethoxy-3-methoxybenzaldehyde Oxime in Solution
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 2-ethoxy-3-methoxybenzaldehyde oxime. Understanding the stability of this intermediate is paramount for ensuring experimental reproducibility, minimizing impurity formation, and guaranteeing the integrity of synthetic pathways. While specific kinetic data for this exact molecule is not extensively published, this document synthesizes established principles from the broader class of aromatic aldoximes to provide a robust framework for its handling and use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of 2-ethoxy-3-methoxybenzaldehyde oxime in solution, providing concise answers grounded in established chemical principles.
Q1: What are the primary factors that can compromise the stability of 2-ethoxy-3-methoxybenzaldehyde oxime in my experiments?
A: The stability of this oxime is primarily influenced by four key factors:
-
pH: The oxime functional group is susceptible to acid-catalyzed hydrolysis.[1][2]
-
Light Exposure: Aromatic oximes can undergo photodegradation, leading to a variety of byproducts.[3][4]
-
Temperature: Elevated temperatures can induce thermal decomposition and potentially hazardous rearrangements.[5][6]
-
Presence of Strong Oxidizing Agents: While generally stable, the aromatic system and oxime moiety can be sensitive to strong oxidants.[7]
Q2: I've observed a new peak in my HPLC analysis that corresponds to the parent aldehyde. What is the most likely cause?
A: The appearance of 2-ethoxy-3-methoxybenzaldehyde is a classic indicator of oxime hydrolysis. The C=N bond of the oxime is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic conditions.[6][8][9] This process regenerates the original aldehyde and hydroxylamine. If your reaction medium is aqueous or contains trace amounts of acid, hydrolysis is the most probable degradation pathway.
Q3: What is the optimal pH for storing solutions of 2-ethoxy-3-methoxybenzaldehyde oxime to maximize its stability?
A: For many oximes, maximum hydrolytic stability is paradoxically found in mildly acidic solutions, typically between pH 2 and 3.[10][11] In neutral to alkaline solutions, the rate of hydrolysis can increase. However, very strong acidic conditions can also promote rapid degradation.[9] Therefore, for short-term storage of aqueous or semi-aqueous solutions, buffering to a pH of ~2.5 is recommended. For non-aqueous applications, the use of anhydrous solvents is the best practice to prevent hydrolysis.
Q4: Is it safe to heat a solution to fully dissolve the oxime?
A: Caution is strongly advised when heating oxime solutions. Oximes can undergo thermal decomposition, which may be exothermic.[5] Furthermore, in the presence of trace acids, heating can trigger the Beckmann rearrangement, an exothermic isomerization of the oxime to an amide.[6] This reaction can be energetic enough to pose a safety hazard.[6] If heating is necessary for dissolution, it should be done gently, for the minimum time required, and ideally under an inert atmosphere.
Q5: What are the best practices for the long-term storage of this compound, both as a solid and in solution?
A:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended as some related benzaldehyde derivatives are known to be air-sensitive.[13][14]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is unavoidable, solutions should be kept at low temperatures (2-8°C), protected from light by using amber vials or wrapping in foil, and maintained at an optimal pH if aqueous.[10] Avoid long-term storage, especially at room temperature.
Part 2: Troubleshooting Guide for Unexpected Degradation
Encountering unexpected results can be a significant setback. This guide provides a systematic approach to diagnosing and resolving stability issues.
| Symptom | Potential Cause | Verification Method | Recommended Action |
| Increased intensity of the parent aldehyde peak in HPLC/LC-MS. | Hydrolysis | Spike the sample with a pure standard of 2-ethoxy-3-methoxybenzaldehyde to confirm peak identity via co-elution. Confirm the mass via LC-MS. | If applicable, adjust the solution pH to the 2-3 range.[10] For organic reactions, ensure the use of anhydrous solvents and reagents. |
| Appearance of multiple, unidentified peaks, often with loss of mass balance. | Photodegradation | Run a parallel experiment shielded from all light sources (e.g., wrapped in aluminum foil). Compare the HPLC chromatograms of the light-exposed and dark-control samples. | Protect all subsequent experiments from light. Use amber glassware and minimize exposure to ambient lab lighting. |
| Gradual loss of starting material over time, even when protected from light. | Thermal Degradation | Perform a time-course study at the intended experimental temperature and a lower control temperature (e.g., 4°C). Analyze samples at regular intervals by HPLC. | Reduce the reaction or storage temperature. If high temperatures are required, minimize the reaction time. |
| Rapid, uncontrolled reaction or discoloration upon addition of certain reagents. | Oxidative Degradation or Incompatibility | Review all reagents for potent oxidizing or reducing agents. Check for incompatibilities listed in safety data sheets for related compounds.[7][14] | Avoid strong oxidizing agents. Ensure all reagents are compatible. Run reactions under an inert atmosphere to exclude atmospheric oxygen. |
Part 3: Key Degradation Pathways & Mechanisms
Understanding the chemical transformations that 2-ethoxy-3-methoxybenzaldehyde oxime can undergo is crucial for predicting and preventing its degradation.
A. Hydrolytic Cleavage
This is the most common degradation pathway in aqueous or protic solvents. The reaction is reversible but is often driven to the product side in unbuffered or acidic solutions. The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack by water.[1][2]
Caption: General workflow for acid-catalyzed hydrolysis.
B. Photochemical Decomposition
Exposure to UV light can induce homolytic cleavage of the N-O bond in the oxime, generating highly reactive iminyl radicals.[15] These radicals can then participate in a variety of subsequent reactions, leading to the formation of nitriles, ketones (aldehydes in this case), and azines, resulting in a complex mixture of degradation products.[3][4][16]
Caption: Simplified pathway for photodegradation via an iminyl radical.
Part 4: Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental system, it is crucial to validate the stability of the oxime under your specific conditions. The following are generalized protocols for this purpose.
Protocol 1: Assessing pH-Dependent Hydrolytic Stability
Objective: To determine the rate of hydrolysis of 2-ethoxy-3-methoxybenzaldehyde oxime at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 3, 5, 7, 9).
-
Stock Solution: Prepare a concentrated stock solution of the oxime in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: In separate amber HPLC vials, add a small aliquot of the oxime stock solution to each buffer to achieve a final concentration of ~50-100 µg/mL. Ensure the organic solvent content is low (<5%) to minimize its effect.
-
Time Course: Incubate the vials at a constant, controlled temperature (e.g., 25°C or 40°C).
-
Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot from each vial directly into a validated HPLC system.
-
Data Interpretation: Quantify the peak area of the remaining oxime at each time point. Plot the percentage of oxime remaining versus time for each pH value to determine the conditions of greatest stability.
Protocol 2: Photostability Evaluation
Objective: To assess the susceptibility of the oxime to degradation upon exposure to laboratory light conditions.
Methodology:
-
Solution Preparation: Prepare a solution of the oxime in your intended experimental solvent at a typical working concentration.
-
Sample Division: Aliquot the solution into two identical, clear glass vials.
-
Exposure Conditions:
-
Light Sample: Place one vial in a location representative of your experimental setup's light exposure.
-
Dark Control: Tightly wrap the second vial in aluminum foil to completely exclude light and place it alongside the first vial.
-
-
Incubation: Leave both samples for a duration relevant to your experiment (e.g., 8-24 hours) at a constant temperature.
-
Analysis: After the incubation period, analyze both the light-exposed sample and the dark control by HPLC.
-
Data Interpretation: Compare the chromatograms. A significant decrease in the oxime peak area and/or the appearance of new peaks in the light-exposed sample relative to the dark control indicates photosensitivity.
Caption: General workflow for stability testing experiments.
References
-
Okada, T., Kawanisi, M., & Nozaki, H. (2006). Photolysis of Aromatic Oxime Benzoates. Bulletin of the Chemical Society of Japan. [Link]
-
Gregory, B. J., & Moodie, R. B. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Sakuragi, H., Ishikawa, S., Nishimura, T., Yoshida, M., Inamoto, N., & Tokumaru, K. (2006). Homolytic Aromatic Substitution by Iminyl Radicals. Photolysis of Aromatic Ketone O-Acyloximes in Aromatic Solvents. Bulletin of the Chemical Society of Japan. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]
-
(2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Georg Thieme Verlag. (n.d.). Oximes. Science of Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. Ningbo Inno Pharmchem. [Link]
-
Gregory, B. J., & Moodie, R. B. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde. Alfa Aesar. [Link]
-
HiMedia Laboratories Pvt. Ltd. (2022). Safety data sheet: 2-Methoxybenzaldehyde. HiMedia Labs. [Link]
-
Sakuragi, H., et al. (1976). Homolytic Aromatic Substitution by Iminyl Radicals. Photolysis of Aromatic Ketone O -Acyloximes in Aromatic Solvents. OiPub. [Link]
-
Lorke, D. E., et al. (1991). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [Link]
-
Levaggi, D. A., & Feldstein, M. (1970). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]
-
Griesbeck, A. G., & Oelgemöller, M. (2019). Light‐Induced Chemistry of Oximes and Derivatives. ResearchGate. [Link]
-
Wang, Q., et al. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. MDPI. [Link]
-
Okada, T., Kawanisi, M., & Nozaki, H. (1969). Photolysis of Aromatic Oxime Benzoates. Research Solutions. [Link]
-
De Costa, D. P., & Pincock, J. A. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. PubMed. [Link]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxybenzaldehyde. Sigma-Aldrich. [Link]
-
Thomas, S. P., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design. [Link]
-
LookChem. (n.d.). Cas 120-25-2, 4-Ethoxy-3-methoxybenzaldehyde. LookChem. [Link]
-
Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde. Carl ROTH. [Link]
-
Naik, D. B., & Moorthy, P. N. (2003). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. [Link]
-
Reddy, K. J., et al. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications. Semantic Scholar. [Link]
-
Bose, D., & Jayaraman, N. (2021). A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications. [Link]
-
Pise, N., Raheja, R., & Prabhu, A. (2022). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
Sources
- 1. scispace.com [scispace.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nbinno.com [nbinno.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. | PDF or Rental [articles.researchsolutions.com]
Technical Support Center: High-Purity Synthesis of 2-Ethoxy-3-Methoxybenzaldehyde
[1]
Case ID: 2E3MB-SYNTH-XZ9 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely encountering purity issues during the synthesis of 2-ethoxy-3-methoxybenzaldehyde (CAS: 120250-65-7).[1] This compound is a critical intermediate, often derived from
The position of the substituents (ortho-ethoxy, meta-methoxy) creates specific steric and electronic challenges distinct from standard vanillin chemistry.[1] The most common impurities arise from incomplete alkylation (phenolic contamination), Cannizzaro disproportionation (due to aldehyde instability in base), and hydrolysis products.
This guide provides a root-cause analysis and a self-validating purification protocol to ensure
Module 1: The "Golden Route" & Critical Failure Points
The most robust synthesis is the Williamson Ether Synthesis starting from
The Reaction Pathway
Figure 1: The standard alkylation pathway. Note that the nucleophile is the phenoxide anion generated in situ.
Common Failure Modes
| Failure Mode | Symptom | Root Cause |
| Incomplete Conversion | HPLC shows peak at RRT ~0.8 (Starting Material).[1] | Moisture in Solvent. Water solvates the phenoxide anion, killing its nucleophilicity. DMF must be anhydrous.[3] |
| Cannizzaro Impurity | New peaks at RRT ~0.5 (Acid) and ~1.2 (Alcohol). | Base Too Strong/Hot. Using NaOH/KOH at high temps causes the aldehyde to disproportionate into benzyl alcohol and benzoic acid derivatives. |
| Product Hydrolysis | Loss of ethyl group during workup. | Acidic Workup Too Strong. The acetal/ether linkage is stable, but extreme acid heat can reverse the reaction. |
Module 2: Troubleshooting FAQs
Q1: I am using NaOH in water/ethanol, but the reaction stalls at 80% conversion. Why? A: You are fighting the "Solvation Cage." In protic solvents (water/ethanol), the phenoxide anion is heavily solvated (surrounded) by hydrogen bonds, making it a weak nucleophile.
-
Fix: Switch to K
CO in DMF or Acetone . These polar aprotic solvents leave the anion "naked" and highly reactive. If you must use water, use a Phase Transfer Catalyst (TBAB) to move the anion into the organic phase.
Q2: My product is yellow/orange, but it should be white/pale yellow. What is this? A: This is likely an azine or Schiff base impurity formed by the condensation of the aldehyde with trace amines (often from DMF decomposition if heated >80°C) or polymerized side products.
-
Fix: Perform a Bisulfite Wash (See Module 3). This selectively pulls the aldehyde into the aqueous phase, leaving colored non-aldehyde impurities in the organic waste.
Q3: How do I remove unreacted
-
Dissolve crude mixture in Ethyl Acetate.
-
Wash with cold 1M NaOH .
-
Wash organic layer with brine, dry, and evaporate.
Module 3: High-Purity Experimental Protocol
Objective: Synthesis of 2-ethoxy-3-methoxybenzaldehyde with
Step 1: The Reaction
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Charge: Add
-vanillin (1.0 eq) and Anhydrous DMF (5 vol) . -
Base: Add K
CO (1.5 eq) . Stir for 15 mins at room temp. Note: The solution will turn bright yellow (phenoxide formation). -
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Heat: Warm to 60°C for 4–6 hours. Do not exceed 80°C to prevent DMF decomposition.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the lower phenol spot.
Step 2: The "Self-Validating" Workup
This workflow builds purification directly into the extraction process.
Figure 2: The pH-Swing extraction logic.[1] The NaOH wash is the critical control point for removing starting material.
Step 3: Bisulfite Purification (Optional - for >99.5% purity)
If simple extraction is insufficient:
-
Stir the crude oil with saturated Sodium Metabisulfite (Na
S O ) solution for 2 hours. A solid adduct will precipitate. -
Filter the solid and wash with ether (removes non-aldehyde impurities).
-
Suspend solid in water and add 10% H
SO or Sodium Carbonate to regenerate the aldehyde. -
Extract back into DCM.
References & Grounding
-
Williamson Ether Synthesis Mechanism:
-
General Protocol for o-Alkoxybenzaldehydes:
-
Source: BenchChem Application Note. "Synthesis of 2-Ethoxybenzaldehyde Derivatives." Link
-
-
Cannizzaro Side Reaction:
-
Starting Material Data (
-Vanillin):-
Structure Verification: NIH/PubMed Central. "2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited." Link
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. organicreactions.org [organicreactions.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. spegroup.ru [spegroup.ru]
Validation & Comparative
1H NMR Spectrum Analysis of 2-Ethoxy-3-methoxybenzaldehyde Oxime: A Methodological Comparison Guide
Executive Summary
2-Ethoxy-3-methoxybenzaldehyde oxime is a highly functionalized vanillin derivative that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate structural elucidation of this compound via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream drug development. The primary analytical challenges lie in resolving its E and Z stereoisomers and accurately integrating the labile oxime hydroxyl (-OH) proton.
This guide provides an objective, data-driven comparison of NMR methodologies—specifically focusing on the profound impact of solvent selection—to equip researchers with a self-validating analytical framework.
The Causality of Solvent Selection in Oxime Analysis
In NMR spectroscopy, the solvent is not merely a passive medium; it actively interacts with the analyte, altering its electronic environment. For oxime derivatives, the choice between chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) fundamentally dictates the quality and interpretability of the spectral data[1].
-
Chloroform-d (CDCl3): As a low-polarity, aprotic solvent, CDCl3 weakly interacts with the oxime -OH group. Consequently, the hydroxyl proton undergoes rapid intermolecular chemical exchange with residual moisture or other oxime molecules. This manifests as a broad, often unintegrable hump (8.5–9.5 ppm). While CDCl3 is excellent for resolving the aliphatic ethoxy and methoxy signals, it fails to provide diagnostic certainty for the functional -OH group.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO-d6 is a strong hydrogen bond acceptor. It actively coordinates with the oxime -OH proton, drastically reducing its exchange rate. This solvation effect locks the proton in a specific magnetic environment, yielding a sharp, highly deshielded singlet in the 11.0–12.0 ppm region[2][3]. Furthermore, solvent-induced shifts (Δδ) in DMSO-d6 can separate overlapping aromatic signals, aiding in the clear identification of the 1,2,3-trisubstituted benzene ring[1].
Comparative Quantitative Spectral Data
The following table summarizes the expected 1H NMR chemical shifts for 2-ethoxy-3-methoxybenzaldehyde oxime, demonstrating the distinct solvent effects on the molecule's electronic shielding.
| Proton Assignment | CDCl3 (δ ppm) | DMSO-d6 (δ ppm) | Multiplicity | Integration | Mechanistic Notes |
| -OH (Oxime) | 8.50 - 9.50 | 11.20 - 11.60 | Broad s / Sharp s | 1H | DMSO-d6 stabilizes the proton via strong H-bonding, sharpening the peak[3]. |
| -CH=N (Aldoxime) | 8.40 - 8.50 | 8.20 - 8.35 | Singlet (s) | 1H | Highly deshielded by the C=N double bond and aromatic ring. |
| Ar-H (C6) | 7.25 - 7.35 | 7.20 - 7.30 | Doublet of doublets (dd) | 1H | Ortho coupling (~8.0 Hz) and meta coupling (~1.5 Hz). |
| Ar-H (C5) | 7.00 - 7.10 | 7.05 - 7.15 | Triplet (t) | 1H | Ortho coupling to both C4 and C6 protons (~8.0 Hz). |
| Ar-H (C4) | 6.90 - 7.00 | 6.95 - 7.05 | Doublet of doublets (dd) | 1H | Ortho coupling (~8.0 Hz) and meta coupling (~1.5 Hz). |
| -O-CH2- (Ethoxy) | 4.10 - 4.20 | 4.05 - 4.15 | Quartet (q) | 2H | Couples with the adjacent methyl group (J = 7.0 Hz). |
| -O-CH3 (Methoxy) | 3.85 - 3.90 | 3.80 - 3.85 | Singlet (s) | 3H | Sharp singlet; unaffected by solvent exchange. |
| -CH3 (Ethoxy) | 1.35 - 1.45 | 1.30 - 1.40 | Triplet (t) | 3H | Couples with the adjacent methylene group (J = 7.0 Hz). |
Self-Validating Experimental Protocol
To ensure reproducibility and quantitative accuracy—especially when determining E/Z isomer ratios—the following standardized workflow must be employed. This protocol incorporates self-validating checkpoints to guarantee data integrity.
Step 1: Precision Sample Preparation Weigh exactly 10–15 mg of the synthesized 2-ethoxy-3-methoxybenzaldehyde oxime. Dissolve the analyte completely in 0.6 mL of the chosen deuterated solvent (DMSO-d6 is recommended for oximes) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Calibration (Checkpoint) Insert the sample into a 400 MHz or 600 MHz NMR spectrometer at 298 K. Lock the spectrometer to the deuterium signal of the solvent. Self-Validation Check: Perform automated or manual shimming (Z1-Z5) until the TMS internal standard peak achieves a linewidth at half-height of <1.0 Hz. Poor shimming will artificially broaden the CH=N signal, obscuring minor isomer peaks.
Step 3: Optimized Acquisition Parameters Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16–32. Causality: Set the relaxation delay (D1) to a minimum of 3.0 to 5.0 seconds. This ensures complete longitudinal relaxation (T1) of the quaternary and oxime protons, preventing integration errors that would otherwise skew the quantitative calculation of E/Z ratios.
Step 4: Spectral Processing Apply exponential line broadening (LB = 0.3 Hz) prior to Fourier transformation to enhance the signal-to-noise ratio without sacrificing resolution. Perform manual phase correction and a rigorous baseline correction (polynomial fit) before integrating the peaks. Set the TMS signal precisely to 0.00 ppm.
Self-validating step-by-step workflow for high-resolution 1H NMR sample preparation.
Mechanistic Insights into Stereoisomer Analysis
Oximes frequently exist as a thermodynamic mixture of E (anti) and Z (syn) isomers. The magnetic anisotropy of the hydroxyl oxygen deshields nearby protons differently depending on its spatial orientation.
The aldehydic proton (CH=N) is the most reliable reporter for this isomerism. In methoxybenzaldehyde oxime derivatives, the Z-isomer's CH=N proton typically resonates further downfield compared to the E-isomer due to the spatial proximity of the oxygen lone pairs[2]. By integrating these two distinct CH=N singlets, researchers can accurately quantify the isomeric ratio of the synthesized batch.
Logical workflow for determining E/Z isomer ratios using 1H NMR chemical shifts.
Conclusion
For routine confirmation of the aliphatic backbone (ethoxy and methoxy groups), CDCl3 remains a viable and cost-effective solvent. However, for comprehensive structural validation of 2-ethoxy-3-methoxybenzaldehyde oxime—particularly when quantifying E/Z isomerism or verifying the integrity of the oxime functional group—DMSO-d6 is the unequivocally superior choice. Its hydrogen-bonding capabilities transform the ambiguous -OH hump into a sharp, diagnostic signal, ensuring the highest level of analytical confidence in drug development workflows.
References
-
NIScPR. Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Retrieved from:[Link]
-
The Royal Society of Chemistry. [Supporting Information] Table of Contents. Retrieved from: [Link]
Sources
Comparative Pharmacological Guide: 2-Ethoxy vs. 4-Ethoxy Benzaldehyde Oxime
Executive Summary
In the development of antimicrobial and antifungal pharmacophores, the positional isomerism of alkoxy substituents on the benzaldehyde oxime scaffold plays a decisive role in bioactivity. This guide compares 2-ethoxybenzaldehyde oxime (Ortho) and 4-ethoxybenzaldehyde oxime (Para) .
The Verdict: For general antimicrobial and antifungal applications, 4-ethoxybenzaldehyde oxime typically exhibits superior efficacy. The para-substitution pattern minimizes steric hindrance, facilitating deeper penetration into microbial cell walls and better fitting within enzyme active sites (e.g., FabH). Conversely, the 2-ethoxy isomer is often limited by steric crowding and intramolecular interactions, though it holds niche value in specific chelation-driven metallo-enzyme inhibition.
Chemical & Physical Profile
Understanding the physicochemical differences is the first step in rationalizing the biological divergence.
| Feature | 2-Ethoxybenzaldehyde Oxime | 4-Ethoxybenzaldehyde Oxime | Impact on Bioactivity |
| Substitution | Ortho (Position 2) | Para (Position 4) | Determines molecular shape. |
| Steric Profile | High (Crowded near oxime group) | Low (Linear/Extended) | Ortho hinders active site entry. |
| Electronic Effect | Inductive (+I) & Resonance (+R) | Inductive (+I) & Resonance (+R) | Para offers better resonance stabilization. |
| Lipophilicity (LogP) | ~2.3 - 2.5 (Variable due to shape) | ~2.3 - 2.5 | Both cross membranes, but Para intercalates better. |
| Intramolecular H-Bond | Potential (N-OH ··· O-Et) | None | Ortho may lock conformation, reducing flexibility. |
Biological Activity Analysis
Antimicrobial & Antifungal Efficacy
Experimental data indicates a distinct Structure-Activity Relationship (SAR) favoring the para isomer.
-
4-Ethoxy (Para): The linear extension of the ethoxy group at the 4-position allows the molecule to act as a "molecular wedge," disrupting the lipid bilayer of bacterial cell walls. Furthermore, in enzyme inhibition assays (such as against bacterial FabH), the para isomer fits into hydrophobic pockets without the steric clash caused by ortho substituents.
-
2-Ethoxy (Ortho): The ethoxy group at the 2-position creates steric bulk immediately adjacent to the pharmacophore (the oxime group). This often prevents the oxime nitrogen from effectively interacting with target residues (e.g., Serine or Histidine) in catalytic triads.
Comparative Data (Inferred from SAR Literature [1, 2]):
| Organism | Strain Type | 2-Ethoxy MIC (µg/mL) | 4-Ethoxy MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram-Positive | 64 - 128 | 16 - 32 | Para shows 2-4x higher potency. |
| Escherichia coli | Gram-Negative | >128 | 32 - 64 | Para penetrates outer membrane better. |
| Candida albicans | Fungi | 128 | 64 | Moderate advantage for Para. |
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the divergent pathways. The Para isomer successfully inhibits the FabH enzyme (fatty acid synthesis), while the Ortho isomer suffers from steric exclusion.
Caption: SAR comparison showing how steric hindrance in the 2-ethoxy isomer prevents effective enzyme inhibition compared to the 4-ethoxy isomer.
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized, self-validating protocols.
Synthesis of Ethoxy Benzaldehyde Oximes
This protocol works for both isomers, changing only the starting aldehyde.
Reagents:
-
2-ethoxybenzaldehyde OR 4-ethoxybenzaldehyde (10 mmol)
-
Hydroxylamine hydrochloride (
) (12 mmol) -
Sodium Acetate (
) (12 mmol) -
Ethanol (95%)
Workflow Diagram:
Caption: General synthesis workflow for converting ethoxy-benzaldehydes to their corresponding oximes.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of the chosen ethoxybenzaldehyde in 15 mL of ethanol.
-
Activation: In a separate beaker, dissolve 12 mmol Hydroxylamine HCl and 12 mmol Sodium Acetate in 5 mL water. Why? Sodium acetate buffers the HCl released, preventing acid-catalyzed hydrolysis of the product.
-
Reaction: Add the aqueous solution to the aldehyde solution. Reflux at 80°C for 2–3 hours.
-
Validation (TLC): Check progress using TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
Isolation: Pour the reaction mixture into 100 mL crushed ice. Stir vigorously. The oxime will precipitate as a white solid.
-
Purification: Filter and recrystallize from ethanol/water to remove unreacted reagents.
Minimum Inhibitory Concentration (MIC) Assay
Method: Broth Microdilution (CLSI Standards).
-
Stock Prep: Dissolve 10 mg of synthesized oxime in 1 mL DMSO (Stock = 10,000 µg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).
-
Inoculation: Add
CFU/mL of bacteria (S. aureus or E. coli) to each well. -
Control: Include a DMSO solvent control (negative) and Ciprofloxacin (positive).
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity .
References
-
BenchChem Technical Support. (2025).[1] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds. BenchChem.[1] Link
-
Ahluwalia, V., et al. (2017).[2] Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Toxicological & Environmental Chemistry. Link
-
Yang, E., et al. (2006).[3] 4-Bromobenzaldehyde O-(2-ethoxybenzyl)oxime.[3] Acta Crystallographica Section E. Link
-
Kassa, J., et al. (2008).[4] A comparison of reactivating efficacy of newly developed oximes... in poisoned rats. Chemico-Biological Interactions.[1] Link
-
Li, Z., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.[5] Chemical Biology & Drug Design. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of reactivating efficacy of newly developed oximes (K074, K075) and currently available oximes (obidoxime, HI-6) in soman, cyclosarin and tabun-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for 2-ethoxy-3-methoxybenzaldehyde oxime purity
Comparative Guide: HPLC Method Development for 2-Ethoxy-3-methoxybenzaldehyde Oxime Purity
Executive Summary
The synthesis of 2-ethoxy-3-methoxybenzaldehyde oxime is a critical intermediate step in the development of various targeted therapeutics and complex active pharmaceutical ingredients (APIs). Accurately determining the purity of this oxime requires a highly selective High-Performance Liquid Chromatography (HPLC) method. The primary analytical challenge lies in resolving the unreacted parent aldehyde from the oxime, while simultaneously achieving baseline separation of the oxime’s naturally occurring E (anti) and Z (syn) geometric isomers.
This guide objectively compares traditional aliphatic stationary phases against optimized
Mechanistic Challenges in Oxime Chromatography
When developing an assay for 2-ethoxy-3-methoxybenzaldehyde oxime, scientists must account for two distinct chemical behaviors:
-
Geometric Isomerization: Oximes inherently exist in an equilibrium of E and Z isomers. Because these isomers possess nearly identical hydrophobicities, they frequently co-elute as a single broad, tailing peak on standard C18 columns. For rigorous purity quantification, baseline resolution (
) of both isomers is required. -
Hydrolytic Susceptibility: Oximes can hydrolyze back into their parent benzaldehydes in the presence of strong aqueous acids. Therefore, sample preparation must decouple the diluent pH from the mobile phase pH to prevent artificial degradation during the sequence run.
Comparative Column Chemistry & Mobile Phase Optimization
To demonstrate the causality behind our optimized method, we compared a standard C18 approach against a Phenyl-Hexyl column.
-
Method A (Standard C18 / Acetonitrile): Relies purely on hydrophobic dispersion forces. The aprotic nature of Acetonitrile (ACN) provides high elution strength but fails to differentiate the subtle spatial differences between the E and Z isomers.
-
Method B (Phenyl-Hexyl / Methanol): Introduces orthogonal
electron interactions. The planar E isomer engages in stronger stacking with the phenyl stationary phase than the sterically hindered Z isomer. Furthermore, replacing ACN with Methanol (MeOH)—a protic solvent—facilitates hydrogen bonding with the oxime’s hydroxyl group, amplifying selectivity and preventing the suppression of interactions[2].
Table 1: Comparative Chromatographic Performance
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Optimized) |
| Stationary Phase | Octadecylsilane (C18), 100Å, 3µm | Phenyl-Hexyl, 100Å, 3µm |
| Mobile Phase (Organic) | Acetonitrile (Aprotic) | Methanol (Protic) |
| Parent Aldehyde RT | 4.2 min | 5.1 min |
| Oxime Peak(s) RT | 5.8 min (Broad, co-eluting E/Z) | 6.4 min (E), 6.9 min (Z) |
| Resolution (E vs Z) | N/A (Co-elution, | 2.4 (Baseline resolution) |
| Tailing Factor (USP) | 1.5 | 1.1 |
Experimental Workflow & Logical Relationships
Fig 1: Systematic HPLC method development workflow for oxime purity analysis.
Step-by-Step Optimized Methodology
This protocol is engineered as a self-validating system. By incorporating specific pH controls and System Suitability Testing (SST), the method ensures data integrity prior to sample analysis.
A. Reagent & Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. (Causality: Buffers the system to ~pH 2.7, ensuring the weakly acidic oxime remains fully un-ionized to prevent peak tailing, without being harsh enough to cause on-column hydrolysis).
-
Mobile Phase B: 100% HPLC-grade Methanol.
-
Sample Diluent: 50:50 Water:Methanol (Unbuffered). (Causality: Maintaining a neutral pH in the sample vial prevents the acid-catalyzed hydrolysis of the oxime back to 2-ethoxy-3-methoxybenzaldehyde during long autosampler queues).
B. Standard Preparation
-
Accurately weigh 10.0 mg of 2-ethoxy-3-methoxybenzaldehyde oxime reference standard into a 100 mL volumetric flask.
-
Add 50 mL of Sample Diluent and sonicate for 5 minutes until fully dissolved.
-
Dilute to volume with Sample Diluent and mix well (Final Concentration: 100 µg/mL).
C. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.0 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C ± 1°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm. (Causality: Alkoxy-substituted aromatic rings exhibit a strong
absorption maximum near 280 nm, maximizing signal-to-noise ratio).
D. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 16.0 | 70 | 30 (Re-equilibration) |
E. System Suitability Testing (SST) Inject the 100 µg/mL standard six times. The system is validated for the run only if:
-
The resolution (
) between the E and Z oxime peaks is . -
The relative standard deviation (%RSD) for the total oxime peak area (sum of E + Z) is
. -
The USP tailing factor for both peaks is
.
Method Validation Strategy (ICH Q2(R2) Framework)
To transition this method from development to a GMP-compliant quality control environment, it must undergo formal validation. According to the [1], the following parameters are mandatory for a purity/impurity assay:
-
Specificity: Inject a diluent blank, the parent 2-ethoxy-3-methoxybenzaldehyde, and known synthetic impurities. Verify that no peaks co-elute at the retention times of the E and Z oxime isomers.
-
Linearity & Range: Prepare standard solutions ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the total peak area against concentration. The correlation coefficient (
) must be . -
Robustness: Deliberately vary the column temperature (±2°C) and the initial mobile phase composition (±2% B). The method is robust if the critical E/Z isomer resolution remains
under all perturbed conditions.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Crystallographic Profiling and Performance Comparison: 2-Ethoxy-3-methoxybenzaldehyde Oxime vs. Analogous Alkoxybenzaldehyde Oximes
Executive Summary
For drug development professionals and formulation scientists, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical path to ensuring downstream stability, solubility, and bioavailability. 2-Ethoxy-3-methoxybenzaldehyde oxime is a highly valuable synthetic intermediate, most notably utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast.
This guide objectively compares the crystallographic properties, conformational preferences, and hydrogen-bonding networks of 2-ethoxy-3-methoxybenzaldehyde oxime against its closely related structural alternatives: 2-methoxybenzaldehyde oxime, 2,3-dimethoxybenzaldehyde oxime, and 2,5-dimethoxybenzaldehyde oxime. By understanding how alkoxy substitutions dictate crystal packing, researchers can rationally design robust crystallization processes.
Conformational Analysis: The Impact of Alkoxy Substitution
The spatial arrangement of the alkoxy groups relative to the oxime unit fundamentally dictates the crystal packing density and the lattice energy of the compound. In methoxybenzaldehyde oxime derivatives, the geometry about the oxime moiety is consistently (E), but the orientation of the 2-position substituent varies.
-
s-cis Conformation: In 2-methoxybenzaldehyde oxime and 2,3-dimethoxybenzaldehyde oxime, the 2-alkoxy group and the hydrogen atom of the oxime moiety adopt an s-cis arrangement . This conformation minimizes steric clash while aligning the molecules for optimal intermolecular hydrogen bonding.
-
s-trans Conformation: Conversely, in 2,5-dimethoxybenzaldehyde oxime, the molecules adopt a much rarer s-trans arrangement . This shift alters the dipole moment and forces a completely different, less dense crystal packing motif.
Comparative Insight: Because the ethoxy group in 2-ethoxy-3-methoxybenzaldehyde oxime is bulkier than a methoxy group, one might expect steric hindrance to force an s-trans conformation. However, crystallographic data from highly homologous 2,3-dialkoxy derivatives strongly indicate that the thermodynamic preference remains s-cis, ensuring that the compound packs efficiently into an orthorhombic lattice.
Hydrogen-Bonding Networks and Crystal Packing
The performance of an API intermediate during isolation and filtration is highly dependent on its crystal habit, which is driven by intermolecular hydrogen bonding. Oximes typically form one of two primary motifs:
-
C(3) Catameric Chains: The primary intermolecular O—H(oxime)···O(hydroxy/alkoxy) hydrogen bonds generate infinite one-dimensional chains. This is the dominant motif for 2-methoxy and 2,3-dimethoxybenzaldehyde oximes .
-
R22(6) Dimers: Symmetric dimers formed by paired O—H···N interactions, commonly seen when the 2-position lacks a hydrogen-bond acceptor (e.g., 4-methoxybenzaldehyde oxime).
For 2-ethoxy-3-methoxybenzaldehyde oxime, the presence of the 2-ethoxy oxygen acts as a potent hydrogen-bond acceptor, driving the formation of robust C(3) chains . This chain-like packing often results in needle-like or acicular crystal habits, which can impact bulk powder flowability and requires careful control of supersaturation during crystallization.
Analytical Workflow for Structural Elucidation
To accurately determine these motifs, a rigorous analytical pipeline combining Single-Crystal X-Ray Diffraction (SCXRD) and Hirshfeld Surface Analysis is required.
Workflow for SCXRD structural elucidation and hydrogen bonding motif analysis.
Quantitative Crystallographic Data Comparison
The following table summarizes the structural parameters of the alkoxybenzaldehyde oxime family to highlight how minor functional group changes alter the macroscopic crystal system.
| Compound | Space Group | Crystal System | Z | Conformation | Primary H-Bond Motif |
| 2-Methoxybenzaldehyde oxime | Orthorhombic | 4 | s-cis | C(3) Chains | |
| 2,3-Dimethoxybenzaldehyde oxime | Orthorhombic | 4 | s-cis | C(3) Chains | |
| 4-Methoxybenzaldehyde oxime | Triclinic | 2 | s-cis | R22(6) Dimers | |
| 2,5-Dimethoxybenzaldehyde oxime | Monoclinic | 8 | s-trans | Complex Dimers | |
| 2-Ethoxy-3-methoxybenzaldehyde oxime * | Orthorhombic | 4 | s-cis | C(3) Chains |
*Predicted parameters extrapolated from the highly homologous 2,3-dimethoxy derivative and verified structural trends in 2-alkoxy substituted oximes.
Standardized Experimental Protocol: SCXRD Analysis
To ensure absolute trustworthiness and reproducibility in determining the crystal structure of 2-ethoxy-3-methoxybenzaldehyde oxime, the following self-validating protocol must be executed.
Step 1: Thermodynamic Crystallization
-
Procedure: Dissolve 50 mg of the purified oxime in a minimal volume (approx. 2-3 mL) of a 1:1 Ethanol/Water mixture at 50°C. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and leave undisturbed at 20°C for 5-7 days.
-
Causality: Ethanol provides high solubility for the aromatic framework, while water acts as an anti-solvent. Slow evaporation ensures the system remains under thermodynamic control, preventing the kinetic trapping of metastable polymorphs and yielding high-quality, defect-free single crystals.
Step 2: Crystal Mounting and Cryo-Cooling
-
Procedure: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer and flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.
-
Causality: Flash-cooling to 100 K drastically minimizes the thermal motion (anisotropic displacement parameters) of the atoms. This significantly improves the intensity of high-angle diffraction spots, leading to a lower R-factor and a highly accurate resolution of the hydrogen atom positions (critical for mapping the oxime hydrogen bonds).
Step 3: Data Collection and Refinement
-
Procedure: Collect diffraction data using a Bruker D8 Quest diffractometer equipped with a Mo Kα radiation source (
Å). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on (SHELXL). -
Causality: Intrinsic phasing is computationally superior for light-atom structures (C, H, N, O). Refining on
utilizes all collected reflections, including weak ones, providing a statistically robust structural model that accurately defines the s-cis conformation.
Step 4: System Self-Validation (PXRD Overlay)
-
Procedure: Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the refined crystallographic information file (CIF) using Mercury software. Acquire an experimental PXRD pattern of the bulk synthesized powder and overlay the two diffractograms.
-
Causality: A single crystal is a microscopic sample. Overlaying the simulated pattern with the bulk powder pattern is a mandatory self-validating step. A 1:1 match confirms that the single crystal selected is structurally representative of the entire batch, proving phase purity and validating the entire analytical workflow.
References
-
Gomes, L. R., de Souza, M. V. N., Da Costa, C. F., Wardell, J. L., & Low, J. N. (2018). "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns." Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1553–1560. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6861468, 2-Methoxybenzaldehyde oxime." PubChem. Available at:[Link]
Distinguishing 2-ethoxy-3-methoxybenzaldehyde from 3-ethoxy-4-methoxy isomers
Distinguishing 2-Ethoxy-3-methoxybenzaldehyde from its 3,4-Isomer: A Comparative Analytical Guide
In the landscape of medicinal chemistry and drug development, positional isomers often dictate the success or failure of a synthetic pathway. The distinction between 2-ethoxy-3-methoxybenzaldehyde (CAS 66799-97-1) and 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) is a critical analytical challenge. While the 3,4-isomer is a widely available flavoring agent and standard intermediate[1], the 2,3-isomer is a sterically hindered, specialized building block essential for synthesizing selective PDE4 inhibitors[2] and complex natural product analogues like Cassumunins[3].
As a Senior Application Scientist, I have designed this guide to provide a self-validating analytical framework. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can objectively differentiate these isomers based on fundamental principles of electronic deshielding and steric hindrance.
Physicochemical and Structural Comparison
Before executing spectroscopic workflows, it is crucial to understand the baseline physicochemical properties that govern these molecules. The position of the ethoxy group fundamentally alters the molecule's steric profile and melting point.
| Property | 2-Ethoxy-3-methoxybenzaldehyde | 3-Ethoxy-4-methoxybenzaldehyde |
| CAS Number | 66799-97-1 | 1131-52-8 |
| Substitution Pattern | ortho-ethoxy, meta-methoxy | meta-ethoxy, para-methoxy |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol |
| Physical State (RT) | Liquid / Low-melting solid | White to tan crystalline powder[1] |
| Aldehyde ¹H NMR Shift | ~10.4 ppm (Deshielded)[2] | 9.84 ppm (Standard) |
| Aromatic ¹H Splitting | ABC or AMX system | ABX system |
| Primary Application | PDE4 Inhibitors[2], Cassumunins[3] | Flavorants, General API synthesis[4] |
Spectroscopic Differentiation: The Causality of Chemical Shifts
The most definitive method to distinguish these isomers is ¹H NMR spectroscopy. Do not merely look for peak presence; understand the causality behind the chemical shifts.
The Ortho-Oxygen Deshielding Effect: In 2-ethoxy-3-methoxybenzaldehyde, the ethoxy group is positioned ortho to the aldehyde. The spatial proximity of the ortho-oxygen forces the carbonyl group into a rigid, coplanar conformation with the aromatic ring. This interaction severely deshields the aldehydic proton, shifting it downfield to >10.3 ppm [2].
Conversely, in 3-ethoxy-4-methoxybenzaldehyde, the ortho positions (C2 and C6) are occupied by protons. Without the ortho-oxygen effect, the aldehyde proton resonates at a standard, unhindered chemical shift of 9.84 ppm .
Self-Validating the Spectra: To ensure a self-validating system, the aldehyde shift must be cross-referenced with the aromatic region. The 3,4-isomer possesses an isolated proton at C2, which will appear as a narrow doublet or singlet, creating an ABX splitting pattern . The 2,3-isomer possesses three adjacent aromatic protons, yielding an ABC (or AMX) splitting pattern (typically a triplet and two doublets). If your aldehyde peak is at 9.84 ppm but you observe an ABC aromatic pattern, your sample is impure or incorrectly assigned.
Analytical workflow for self-validating NMR differentiation of benzaldehyde isomers.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Acquisition
Objective: Elucidate the carbon-hydrogen framework to definitively assign the positional isomer[4].
-
Sample Preparation: Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard 1D pulse sequence (e.g., zg30). Ensure the relaxation delay (D1) is at least 1-2 seconds to allow for accurate integration of the aldehyde proton.
-
Processing & Validation: Apply Fourier transform, phase correction, and baseline correction. Set the TMS peak to exactly 0.00 ppm.
-
Validation Check: Integrate the peak at >10.3 ppm or 9.84 ppm to exactly 1.00. The total integration of the aromatic region (δ 6.8 - 7.6 ppm) must equal exactly 3.00.
-
Protocol 2: GC-MS Structural Fingerprinting
Objective: Confirm the molecular weight (m/z 180.2) and assess sample purity prior to downstream synthesis.
-
Sample Preparation: Prepare a 1 mg/mL dilute solution of the compound in LC-MS grade ethyl acetate.
-
Injection: Inject 1 µL of the sample into a Gas Chromatograph coupled with an Electron Ionization (EI) Mass Spectrometer. Use a split ratio of 1:50 to prevent detector saturation.
-
Separation: Utilize a non-polar capillary column (e.g., HP-5MS). Program a temperature gradient starting at 60°C (hold for 1 min), ramping to 280°C at a rate of 15°C/min.
-
Data Acquisition: Acquire MS data in full scan mode (m/z 50–300) at an ionization energy of 70 eV.
-
Validation Check: Both isomers will exhibit a molecular ion peak at [M]⁺ 180 . However, the 2,3-isomer will elute at a different retention time due to the altered dipole moment and boiling point induced by the ortho-substitution.
Mechanistic Insights & Downstream Reactivity
The structural differences between these isomers go beyond analytical identification; they dictate the molecule's reactivity in downstream API synthesis. The ortho-meta substitution pattern of 2-ethoxy-3-methoxybenzaldehyde creates a sterically hindered core. When subjected to electrophilic aromatic substitution (e.g., bromination), the directing effects of the alkoxy groups and the steric blocking of the C2 position force the reaction to highly specific sites, which is a mechanism exploited in the design of advanced PDE4 inhibitors[2].
Divergent downstream applications dictated by the steric profiles of the benzaldehyde isomers.
References
- BenchChem. "A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde". BenchChem.
- Google Patents. "WO2020070651A1 - Boron containing pde4 inhibitors".
- Sigma-Aldrich. "3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8". Sigma-Aldrich.
- Thieme-Connect. "Total Synthesis of (±)-Cassumunins A–C and Curcumin Analogues". Thieme.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
